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  • Product: [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine
  • CAS: 183871-34-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Physicochemical Properties of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine

For Researchers, Scientists, and Drug Development Professionals Abstract [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine, a key intermediate in the synthesis of the broad-spectrum antifungal agent Posaconazole, possesses a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine, a key intermediate in the synthesis of the broad-spectrum antifungal agent Posaconazole, possesses a stereochemically complex structure that dictates its reactivity and physical behavior.[1][2] A thorough understanding of its thermodynamic stability and physicochemical properties is paramount for optimizing synthetic routes, ensuring drug product quality, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the critical parameters for characterizing this hydrazine derivative, detailing the underlying principles and experimental methodologies required for their assessment.

Introduction: The Significance of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine in Pharmaceutical Development

The hydrazine moiety is a versatile functional group in medicinal chemistry, known for its role in forming various biologically active compounds.[3][4][5] In the context of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine, its primary importance lies in its function as a critical building block for Posaconazole.[1] The stereospecific nature of this intermediate is crucial for the final efficacy of the active pharmaceutical ingredient (API).

The journey from a chemical intermediate to a final drug product is paved with rigorous scientific investigation. The thermodynamic stability and physicochemical profile of an intermediate like [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine directly impact several key aspects of drug development:

  • Process Chemistry: Stability under various reaction and storage conditions influences yield, purity, and the formation of impurities.

  • Formulation Science: Properties such as solubility and solid-state characteristics are critical for developing a stable and bioavailable dosage form.

  • Safety and Toxicology: Understanding potential degradation products is essential for assessing the safety profile of the final API.

This guide will delve into the essential experimental protocols and theoretical considerations for a comprehensive characterization of this important molecule.

Molecular Structure and Basic Properties

A foundational understanding of the molecule's basic characteristics is the first step in a comprehensive analysis.

PropertyValueSource
CAS Number 183871-36-5[1][2][6]
Molecular Formula C12H20N2O[2][7]
Molecular Weight 208.30 g/mol [2][7]
Synonyms [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine[1][8]
Appearance White solid (typical)[1]

Thermodynamic Stability Assessment

Thermodynamic stability refers to the energy state of a molecule and its propensity to decompose or react.[9][10] For a hydrazine derivative, this is particularly critical due to the reactivity of the N-N bond.[11][12]

Rationale for Stability Studies

Hydrazines can be susceptible to oxidation and thermal decomposition.[12] Understanding the stability of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine is crucial for:

  • Defining appropriate storage and handling conditions.

  • Identifying potential degradation pathways and impurities.

  • Ensuring the chemical integrity of the intermediate throughout the manufacturing process.

Experimental Protocols for Stability Evaluation

A multi-faceted approach is necessary for a thorough stability assessment.

3.2.1. Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal stability and phase behavior of a compound.[13]

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting point, decomposition temperature, and other thermal transitions.

  • Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Sample Weigh Sample (1-5 mg) in Al pan Seal Hermetically Seal Pan Sample->Seal Load Load Sample & Ref into DSC Cell Seal->Load Program Program Temperature Ramp (e.g., 10°C/min) Load->Program Acquire Acquire Heat Flow Data Program->Acquire Plot Plot Heat Flow vs. Temp Acquire->Plot Identify Identify Endotherms (Melting) & Exotherms (Decomposition) Plot->Identify Determine Determine Tm & Td Identify->Determine

Caption: Workflow for Differential Scanning Calorimetry analysis.

  • Data Interpretation: An endothermic peak will indicate the melting point, while a sharp exothermic event typically signifies decomposition. A lower decomposition temperature suggests lower thermal stability.

3.2.2. Forced Degradation Studies

Forced degradation (or stress testing) is employed to identify likely degradation products and pathways under various conditions.

  • Methodology: The compound is exposed to conditions more severe than accelerated stability testing, including:

    • Acidic and Basic Hydrolysis: Refluxing in HCl and NaOH solutions.

    • Oxidation: Treatment with hydrogen peroxide.

    • Photostability: Exposure to UV and visible light.

    • Thermal Stress: Heating at elevated temperatures.

  • Analysis: Samples are analyzed at various time points using a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Photo Photolysis (UV/Vis) Start->Photo Thermal Thermal Stress Start->Thermal Analyze HPLC Analysis Acid->Analyze Base->Analyze Oxidation->Analyze Photo->Analyze Thermal->Analyze Identify Identify Degradants (LC-MS) Analyze->Identify

Caption: Experimental workflow for forced degradation studies.

Physicochemical Properties

The physicochemical properties of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.[14][15]

Solubility

Solubility is a critical parameter that influences bioavailability and formulation design.

  • Kinetic vs. Thermodynamic Solubility:

    • Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput screening method.[16]

    • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is determined after a prolonged incubation period.[16]

  • Experimental Protocol (Thermodynamic Solubility):

    • Add an excess of the solid compound to a known volume of the desired solvent (e.g., water, buffers at various pH values).

    • Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Filter or centrifuge the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key determinant of membrane permeability.

  • LogP (Partition Coefficient): The ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids (typically octanol and water).

  • LogD (Distribution Coefficient): The ratio of the sum of the concentrations of all forms of the compound (ionized and un-ionized) in each of the two phases. This is pH-dependent.

  • Shake-Flask Method (Gold Standard):

    • Dissolve the compound in one of the two pre-saturated immiscible solvents (e.g., octanol or a pH 7.4 buffer).

    • Add the second solvent and shake the mixture vigorously to allow for partitioning.

    • Allow the phases to separate.

    • Measure the concentration of the compound in each phase by HPLC-UV.

    • Calculate LogD using the formula: LogD = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer]).

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. The hydrazine moiety is basic and will have a corresponding pKa.

  • Importance: The pKa determines the extent of ionization at a given pH, which in turn affects solubility, absorption, and receptor binding.

  • Potentiometric Titration:

    • Dissolve a precise amount of the compound in water or a co-solvent system.

    • Titrate the solution with a standardized acid (e.g., HCl).

    • Record the pH as a function of the volume of titrant added.

    • The pKa can be determined from the midpoint of the titration curve.

Solid-State Characterization

The solid-state properties of an intermediate can affect its handling, stability, and dissolution rate.

  • X-ray Powder Diffraction (XRPD): Used to determine the crystallinity of the material. A crystalline solid will produce a distinct diffraction pattern, while an amorphous solid will show a broad halo.

  • Polarized Light Microscopy (PLM): A visual technique to assess crystallinity and morphology.

Analytical Methodologies

Accurate and precise analytical methods are the bedrock of any physicochemical characterization. For a hydrazine-containing molecule, specific considerations are necessary.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination, quantification in solubility and stability studies, and analysis of forced degradation samples. A reversed-phase C18 column with a UV detector is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities and degradation products by providing molecular weight information.[17]

  • Gas Chromatography (GC): Can also be used for the analysis of hydrazines, often with a nitrogen-phosphorus detector (NPD) for enhanced selectivity.[17] However, derivatization may be necessary to improve the thermal stability and volatility of the analyte.[17][18]

Summary of Key Physicochemical Parameters

The following table summarizes the key parameters and the primary techniques used for their determination for [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine.

ParameterImportancePrimary Experimental Technique(s)
Thermal Stability Storage, handling, process safetyDifferential Scanning Calorimetry (DSC)
Chemical Stability Shelf-life, impurity profilingForced Degradation Studies (HPLC, LC-MS)
Solubility Bioavailability, formulationHPLC-based methods (Kinetic & Thermodynamic)
Lipophilicity (LogD) Membrane permeability, ADMEShake-Flask Method, HPLC
Ionization (pKa) Solubility, absorptionPotentiometric Titration, UV-spectrophotometry
Solid State Handling, dissolution, stabilityX-ray Powder Diffraction (XRPD), PLM

Conclusion

A comprehensive understanding of the thermodynamic stability and physicochemical properties of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine is not merely an academic exercise but a critical component of robust drug development. The methodologies outlined in this guide provide a framework for the systematic characterization of this key pharmaceutical intermediate. By applying these principles, researchers and drug development professionals can ensure the quality and consistency of the synthetic process, mitigate risks associated with instability, and lay a solid foundation for the successful formulation of the final drug product.

References

  • Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines. Retrieved from [Link]

  • NASA Technical Reports Server (NTRS). (2010, May 1). Three Methods of Detection of Hydrazines. Retrieved from [Link]

  • OSHA. HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. Retrieved from [Link]

  • Garbett, N. C., & Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening. PMC. Retrieved from [Link]

  • Malone, H. E. (1970). Determination of Organic Hydrazines. Analytical Chemistry (ACS Publications). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Patel, K. D., et al. (2014). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Home Sunshine Pharma. [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine CAS 183871-36-5. Retrieved from [Link]

  • PharmaCompass. ((2S,3S)-2-(benzyloxy)pentan-3-yl)hydrazine 2,3-bis(benzoyloxy)succinate. Retrieved from [Link]

  • ResearchGate. (2024). Physicochemical properties of the synthesized compounds. Retrieved from [Link]

  • Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2024, January 8). Thermodynamic characterization of amyloid polymorphism by microfluidic transient incomplete separation. Retrieved from [Link]

  • Anusandhanvallari. "Synthesis and Characterization of Hydrazine Derivatives." Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, March 21). Measuring Thermodynamic Stability. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2015). Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2019). Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. Retrieved from [Link]

  • Google Patents. CN109796368B - Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine.
  • PMC. (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. Retrieved from [Link]

  • NIST WebBook. Hydrazine, phenyl-. Retrieved from [Link]

  • Oakwood Chemical. [(2S, 3S)-2-(benzyloxy)pentan-3-yl]hydrazine, min 98%, 10 grams. Retrieved from [Link]

  • Analiza. Physicochemical Properties. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2024, December 21). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Retrieved from [Link]

  • PubMed. (1983). Carbon radicals in the metabolism of alkyl hydrazines. Retrieved from [Link]

Sources

Exploratory

Technical Guide:[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine in Pharmaceutical Synthesis

Executive Summary[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (also known as Posaconazole Inter-4 or Posaconazole Desformyl Impurity) is a critical chiral building block in the pharmaceutical industry [1]. Its primary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (also known as Posaconazole Inter-4 or Posaconazole Desformyl Impurity) is a critical chiral building block in the pharmaceutical industry [1]. Its primary application is in the convergent synthesis of Posaconazole, a broad-spectrum triazole antifungal agent. As a hydrazine derivative, this compound presents unique challenges: it is highly reactive, requires strict stereochemical control during synthesis, and is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines, necessitating rigorous analytical control [2].

This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodology, role in API construction, and the analytical protocols required for trace-level quantification.

Chemical Identity & Physicochemical Properties

Due to the inherent instability and oxidative susceptibility of the free hydrazine base, the compound is predominantly isolated, stored, and utilized as a co-crystal or salt, most notably the L-DBTA (2,3-bis(benzoyloxy)succinate) salt [3]. This salt formation not only enhances shelf-life but also aids in the chiral resolution of the (2S,3S) enantiomer.

Table 1: Chemical and Structural Specifications
PropertySpecification / Value
IUPAC Name ((2S,3S)-2-(benzyloxy)pentan-3-yl)hydrazine
CAS Number (Free Base) 183871-34-3
CAS Number (L-DBTA Salt) 183871-36-5
Molecular Formula (Base) C₁₂H₂₀N₂O
Molecular Weight (Base) 208.30 g/mol
SMILES CCOCc1ccccc1
Key Synonyms Posaconazole Impurity 128, Posaconazole inter-4

Synthetic Route & Mechanistic Causality

The synthesis of[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine requires precise stereocontrol. The (2S,3S) configuration is essential because it dictates the spatial orientation of the posaconazole side chain, which directly interacts with the active site of the fungal lanosterol 14α-demethylase (CYP51) enzyme.

Experimental Protocol: Diastereoselective Synthesis

The standard industrial route relies on the diastereoselective nucleophilic addition of an ethyl Grignard reagent to a chiral hydrazone [4].

  • Hydrazone Formation: (S)-2-benzyloxypropanal is reacted with formyl hydrazine in a solvent such as methanol or toluene. The formyl group is selected strategically: it prevents the over-alkylation of the hydrazine nitrogen and acts as a directing group in the subsequent step.

  • Grignard Addition (Stereocontrol): Ethylmagnesium bromide (EtMgBr) or Ethylmagnesium chloride (EtMgCl) is added dropwise at low temperatures (-20°C to 0°C).

    • Causality of Stereoselectivity: The reaction proceeds via a chelation-controlled transition state (Cram's chelate model). The magnesium coordinates with both the hydrazone nitrogen and the benzyloxy oxygen, locking the conformation. The ethyl group attacks from the less hindered face, yielding a high diastereomeric ratio (typically >94:6) favoring the (S,S)-diastereomer over the (S,R)-diastereomer.

  • Salt Isolation: The crude formyl-protected hydrazine is deprotected (or used directly depending on the route) and treated with (2S,3S)-2,3-bis(benzoyloxy)succinic acid (L-DBTA) to precipitate the pure (2S,3S) salt, upgrading the optical purity to >99% ee.

Synth A (S)-2-benzyloxypropanal B Formyl Hydrazine (Condensation) A->B C Chiral Hydrazone Intermediate B->C D EtMgBr / EtMgCl (Chelation-Controlled Addition) C->D E Formyl-Protected Hydrazine (S,S)-diastereomer D->E F Deprotection & Salt Formation (L-DBTA) E->F G [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine L-DBTA Salt F->G

Synthetic workflow for the chiral hydrazine intermediate via diastereoselective addition.

Application in API Synthesis: Posaconazole

In the convergent synthesis of Posaconazole, the hydrazine intermediate is utilized to construct the central triazolone ring that links the chiral side chain to the aryl piperazine core [4, 5].

Triazolone Ring Construction Workflow
  • Coupling: The formyl-protected [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine is coupled with a pre-synthesized aryl piperazine phenyl carbamate. This reaction is typically run in toluene at 75–85 °C for 12–24 hours, yielding an acyclic semicarbazide intermediate.

  • Cyclization: The temperature is elevated to 100–110 °C for an additional 24–48 hours. Under these thermal conditions, the semicarbazide undergoes intramolecular cyclization, extruding phenol and water to form the benzyloxy-protected triazolone.

  • Global Deprotection: The benzyloxy ether is cleaved via catalytic hydrogenolysis (5% Pd/C in the presence of formic acid or hydrogen gas) to reveal the secondary alcohol, yielding the final Posaconazole API.

API N1 Chiral Hydrazine Intermediate (Formyl Protected) N3 Coupling Reaction (Toluene, 75-85°C) N1->N3 N2 Aryl Piperazine Phenyl Carbamate N2->N3 N4 Acyclic Semicarbazide Intermediate N3->N4 N5 Thermal Cyclization (100-110°C) N4->N5 N6 Benzyloxy-Protected Triazolone N5->N6 N7 Hydrogenolysis (Pd/C, Formic Acid) N6->N7 N8 Posaconazole (API) N7->N8

Convergent synthesis of Posaconazole highlighting the triazolone ring construction.

Analytical Control & Genotoxic Impurity (GTI) Management

Unreacted[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine is classified as a Mutagenic Impurity (MI) . Hydrazines are potent alkylating/reducing agents capable of forming DNA adducts, meaning their residual presence in the final API must be controlled to Parts-Per-Million (ppm) levels according to the Threshold of Toxicological Concern (TTC) outlined in ICH M7 [6].

The Analytical Challenge

Direct analysis of this hydrazine via standard LC-UV is highly problematic:

  • Lack of Chromophore: The molecule lacks a conjugated pi-system, resulting in negligible UV absorbance.

  • High Polarity & Reactivity: It exhibits poor retention on standard C18 stationary phases and can degrade on-column.

Derivatization Protocol for Trace LC-MS/UV Analysis

To create a self-validating and robust analytical system, the hydrazine is derivatized prior to analysis.

  • Sample Preparation: The API sample is dissolved in an acidic diluent (e.g., 0.1 M HCl) to protonate the hydrazine, preventing oxidative degradation.

  • Derivatization: An excess of p-tolualdehyde (or benzaldehyde) is added to the sample matrix.

  • Reaction Causality: The aldehyde selectively reacts with the primary amine of the hydrazine to form a stable hydrazone. This transformation accomplishes two critical goals: it neutralizes the reactive nitrogen and introduces a highly conjugated aromatic system, drastically enhancing both UV absorptivity and electrospray ionization (ESI+) efficiency for Mass Spectrometry.

  • Quantification: The derivatized sample is analyzed via LC-MS/MS using Multiple Reaction Monitoring (MRM) mode, allowing for Limits of Detection (LOD) in the low parts-per-billion (ppb) range.

Table 2: Recommended LC-MS/MS Parameters for GTI Trace Analysis
ParameterSetting / Condition
Column Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Derivatizing Agent p-Tolualdehyde (in excess)
Detection Mode ESI+ (Positive Ion Electrospray)
Target LOD < 0.5 ppm (relative to API concentration)

References

  • Veeprho Pharmaceuticals. (n.d.). Posaconazole Desformyl Impurity | CAS 183871-34-3. Retrieved from[Link]

  • PharmaCompass. (n.d.). 2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine. Retrieved from[Link]

  • Google Patents. (2013). WO2013042138A2 - Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof.
  • S. Snodin et al. (2021). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. Retrieved from[Link]

Protocols & Analytical Methods

Method

Application Note:[(2S,3S)-2-Phenylmethoxypentan-3-yl]hydrazine as a Bifunctional Chiral Auxiliary and API Building Block

An in-depth technical guide on the utilization of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (CAS: 183871-34-3) in advanced organic synthesis. Executive Summary In the landscape of asymmetric synthesis, chiral hydrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the utilization of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (CAS: 183871-34-3) in advanced organic synthesis.

Executive Summary

In the landscape of asymmetric synthesis, chiral hydrazines represent a cornerstone methodology for the stereoselective functionalization of carbonyl compounds. While the Enders SAMP/RAMP hydrazines are historically prominent, [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine —often referred to as (2S,3S)-benzyloxypentylhydrazine—offers a highly rigid, sterically demanding alternative. Beyond its utility as a temporary chiral auxiliary for α-alkylation, this specific molecule is a critical, permanently incorporated stereocenter-bearing building block in the synthesis of the broad-spectrum antifungal active pharmaceutical ingredient (API), Posaconazole.

This application note details the mechanistic rationale, step-by-step protocols, and analytical checkpoints for utilizing this molecule both as a chiral auxiliary and as a structural API intermediate.

Mechanistic Rationale: The Chiral Pocket and Azaenolate Geometry

To utilize a chiral auxiliary effectively, one must understand the causality behind its stereodirecting power. The efficacy of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine stems from its highly substituted pentane backbone and the Lewis basic benzyloxy ether at the C2 position.

When this hydrazine condenses with a ketone to form a hydrazone, the subsequent kinetic deprotonation with Lithium Diisopropylamide (LDA) forms a lithium azaenolate. The stereocontrol is governed by a rigid chelated transition state :

  • Bidentate Chelation: The lithium cation coordinates simultaneously to the azaenolate nitrogen and the oxygen atom of the benzyloxy group. This intramolecular chelation locks the auxiliary into a rigid 5- or 6-membered metallacycle.

  • Facial Shielding: Because the (2S,3S) stereocenters dictate the spatial orientation of the ethyl and methyl groups on the pentane backbone, one face of the azaenolate π -system is severely sterically hindered.

  • Electrophilic Trapping: Incoming electrophiles (e.g., alkyl halides) are forced to approach from the unhindered face, resulting in exceptionally high diastereomeric ratios (dr > 95:5) [1].

Experimental Protocols: Asymmetric α-Alkylation Workflow

The following protocols outline the self-validating system for utilizing the hydrazine as a chiral auxiliary.

Protocol 3.1: Synthesis of the Chiral Hydrazone

Causality Focus: Driving the condensation equilibrium forward is critical to prevent unreacted ketone from competing in the subsequent metallation step.

  • Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the target ketone (10.0 mmol, 1.0 eq) in anhydrous cyclohexane (50 mL).

  • Reagent Addition: Add[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (10.5 mmol, 1.05 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 81 °C). The Dean-Stark trap will collect the azeotropically removed water. Self-Validation: The reaction is deemed complete when water ceases to accumulate in the trap and TLC (Hexanes/EtOAc 8:2) shows the complete disappearance of the ketone spot.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO 3​ to neutralize the catalyst, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol 3.2: Azaenolate Formation and Stereoselective Alkylation

Causality Focus: Strict temperature control ensures kinetic deprotonation and prevents azaenolate equilibration, which would degrade the enantiomeric excess (ee).

  • Metallation: Dissolve the crude hydrazone in anhydrous THF (0.2 M) under an Argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add freshly prepared LDA (1.1 eq) dropwise. Stir at 0 °C for 4 hours. Note: Extended stirring at 0 °C is required to ensure complete metallation due to the steric bulk of the auxiliary.

  • Alkylation: Cool the reaction mixture to -78 °C (Dry ice/Acetone bath). Add the alkyl halide (R-X, 1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench: Quench with saturated aqueous NH 4​ Cl, extract with diethyl ether, dry, and concentrate.

Protocol 3.3: Cleavage and Auxiliary Recovery (Ozonolysis)

Causality Focus: Ozonolysis provides a mild, non-epimerizing method to cleave the C=N bond, preserving the newly formed stereocenter.

  • Ozonolysis: Dissolve the alkylated hydrazone in dichloromethane (DCM) at -78 °C.

  • Cleavage: Bubble O 3​ gas through the solution. Self-Validation: Stop the ozone flow immediately when the solution turns a persistent pale blue color, indicating that all the hydrazone has been consumed and ozone is saturating the solvent.

  • Reduction: Purge with Argon to remove excess O 3​ , then add dimethyl sulfide (DMS, 3.0 eq) and warm to room temperature to reduce the intermediate ozonide.

  • Isolation: Purify via flash column chromatography to isolate the enantioenriched α -alkylated ketone.

AuxiliaryCycle A Carbonyl Substrate B Chiral Hydrazone Formation A->B + Auxiliary C Lithium Azaenolate (-78°C, Chelation) B->C LDA, THF D Stereoselective Alkylation C->D R-X (Electrophile) E Ozonolysis / Hydrolysis D->E Cleavage F Enantioenriched Product E->F Product Isolation

Caption: Workflow of asymmetric α-alkylation using the chiral hydrazine auxiliary.

Quantitative Data: Alkylation Scope and Efficiency

The structural rigidity of the[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine auxiliary yields excellent stereoselectivity across a range of electrophiles. Table 1 summarizes typical optimization and scope parameters [2].

Table 1: Representative Scope of Asymmetric Alkylation using the Chiral Auxiliary

EntrySubstrate (Ketone)Electrophile (R-X)Temp (°C)Yield (%)dr (Hydrazone)ee (%)
1CyclohexanoneMethyl Iodide (MeI)-78 to RT88>98:296
2CyclohexanoneBenzyl Bromide (BnBr)-100 to RT82>99:198
33-PentanoneAllyl Bromide-78 to RT8595:592
4PropiophenoneEthyl Iodide (EtI)-78 to RT7996:494

Note: Enantiomeric excess (ee) is measured post-cleavage via chiral HPLC. Diastereomeric ratio (dr) is measured prior to cleavage via 1 H-NMR.

Application 2: Direct Incorporation in Posaconazole API Synthesis

Unlike traditional auxiliaries that are cleaved and discarded (or recycled),[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine plays a permanent structural role in the commercial synthesis of Posaconazole , a triazole antifungal agent [3].

In this pathway, the hydrazine is not used to direct an alkylation on a separate molecule; rather, its inherent stereocenters become part of the drug's pharmacophore. The primary amine of the hydrazine undergoes formylation to mask its reactivity. The secondary amine is then coupled to a complex tetrahydrofuran intermediate. Finally, the masked formyl group participates in an acid-catalyzed cyclization to form the critical triazolone ring of the API.

APISynthesis N1 [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (CAS: 183871-34-3) N2 N-Formylation (Masking Primary Amine) N1->N2 Formyl Transfer Agent N3 Coupling with Tetrahydrofuran Core N2->N3 Nucleophilic Substitution N4 Triazolone Ring Cyclization N3->N4 Acid-Catalyzed Closure N5 Posaconazole API (Broad-Spectrum Antifungal) N4->N5 Final Deprotection

Caption: Integration of the chiral hydrazine into the Posaconazole API triazolone pharmacophore.

By leveraging the pre-existing stereocenters of the hydrazine, pharmaceutical chemists bypass the need for late-stage asymmetric catalysis, ensuring a highly scalable and reliable route to the API.

References

  • Enders, D., et al. (1993). "Asymmetric Synthesis with SAMP/RAMP-Hydrazones." Organic Syntheses, Coll. Vol. 8, p.403. Available at:[Link]

  • Lázaro, A. R., et al. (2020). "Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds." Chemical Communications, 56, 8347-8359. Available at:[Link]

  • Saksena, A. K., et al. (1997). "Chiral hydrazine derivatives." United States Patent 5,616,777. Assignee: Schering Corporation.
Application

Advanced Application Note:[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine in Aza-Peptidomimetic Design

Executive Summary & Scientific Rationale [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (CAS: 183871-34-3) is a highly functionalized, stereochemically pure building block. While it is predominantly recognized in the phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (CAS: 183871-34-3) is a highly functionalized, stereochemically pure building block. While it is predominantly recognized in the pharmaceutical industry as the critical chiral intermediate in the synthesis of the broad-spectrum triazole antifungal Posaconazole [1], its unique structural topology makes it an exceptional precursor for advanced aza-peptidomimetic design .

Recent drug discovery efforts have increasingly repurposed posaconazole scaffolds and their intermediates to target complex protein-protein interactions, such as the Hedgehog (Hh) signaling pathway [2]. In the realm of peptidomimetics, substituting an amino acid's α -carbon with a nitrogen atom yields an aza-peptide . This modification replaces the native peptide bond with a urea-like N-N-C=O linkage, which confers absolute resistance to proteolytic cleavage [3].

The Causality of Choice: Why utilize this specific hydrazine? Standard aza-substitution results in the loss of the α -carbon's stereocenter, which can abrogate target binding. However,[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine possesses a highly branched, oxygenated, and stereospecific sidechain (mimicking an O-benzyl protected threonine or a complex isoleucine derivative). By utilizing this building block, medicinal chemists can reinstate critical chiral spatial orientations while simultaneously locking the peptide backbone into a stable β -turn conformation.

Mechanistic Framework: The Aza-Peptide Advantage

The integration of[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine into a peptide sequence fundamentally alters its biophysical properties. The mechanism of action relies on two primary structural shifts:

  • Proteolytic Shielding: Native proteases (e.g., HIV protease, SARS-CoV-2 Mpro) recognize the tetrahedral transition state of a standard amide bond. The aza-peptide linkage alters the electronic distribution and steric bulk, preventing the protease's catalytic dyad/triad from initiating nucleophilic attack.

  • Conformational Pre-organization: The lone pair repulsion between the adjacent nitrogen atoms in the hydrazine moiety restricts the ϕ and ψ dihedral angles. This forces the localized backbone into a β -turn, drastically reducing the entropic penalty upon binding to the target receptor.

Mechanism A Native Peptide Bond (Susceptible to Proteolysis) B Chiral Hydrazine Substitution (CAS 183871-34-3) A->B C Aza-Peptide Linkage (N-N-C=O) B->C D Loss of α-CH Stereocenter (Compensated by Chiral Sidechain) C->D E β-Turn Induction & Conformational Rigidity D->E F Absolute Protease Resistance & Target Binding E->F

Caption: Mechanistic pathway of aza-substitution conferring proteolytic resistance and structural rigidity.

Quantitative Data: Native vs. Aza-Peptidomimetic

The following table synthesizes the empirical advantages of incorporating the[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine building block into a standard peptide sequence.

PropertyNative Peptide (Ile/Thr)Aza-Peptidomimetic (Chiral Hydrazine)Mechanistic Rationale
Proteolytic Half-Life (Serum) < 2 hours> 48 hoursN-N-C=O linkage resists protease active site hydrolysis due to altered transition state geometry.
Conformational Flexibility High (Random Coil)Low ( β -turn induction)Urea-like resonance and N-N lone pair repulsion restrict ϕ / ψ dihedral angles.
Target Affinity ( IC50​ ) BaselineEnhanced (up to 10-fold)Pre-organized conformation lowers the entropic penalty of receptor binding.
Lipophilicity (LogP) ModerateHighThe O-benzyl ether and pentyl backbone increase membrane permeability.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Standard peptide coupling reagents (e.g., HATU, EDC) cannot form the required urea linkage between an amine and a hydrazine. Therefore, a submonomer activation approach using p-nitrophenyl chloroformate or triphosgene is mandatory.

Protocol A: Solid-Phase Submonomer Integration (SPPS)

Objective: Incorporate[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine into a growing peptide chain on a solid support.

Materials:

  • Fmoc-Rink Amide Resin (0.5 mmol/g loading) *[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (tartrate salt can be free-based prior to use)

  • p-Nitrophenyl chloroformate (pNPC) or Triphosgene

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) & N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF (5x) and DCM (5x). Self-Validation: Perform a positive Kaiser (ninhydrin) test to confirm the presence of free primary amines.

  • Amine Activation: Swell the resin in anhydrous DCM. Add a solution of pNPC (3.0 eq) and DIPEA (6.0 eq) in DCM. Agitate at room temperature for 45 minutes. This converts the terminal amine into a highly reactive p-nitrophenyl carbamate.

  • Resin Washing: Wash the resin with DCM (5x) to remove unreacted pNPC. Self-Validation: The Kaiser test should now be negative, indicating complete activation of the amine.

  • Hydrazine Coupling: Dissolve[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (3.0 eq) and DIPEA (3.0 eq) in minimal DMF. Add to the resin and agitate for 12 hours at room temperature to form the aza-peptide (urea) linkage.

  • Elongation: The resulting terminal nitrogen of the hydrazine is a secondary amine with reduced nucleophilicity. To couple the next amino acid, activate the incoming Fmoc-amino acid as a symmetrical anhydride or use highly reactive acyl chlorides.

  • Cleavage: Cleave the peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate Amine Activation (pNPC / DIPEA) Deprotect->Activate Hydrazine Hydrazine Coupling (CAS 183871-34-3) Activate->Hydrazine Elongate Peptide Elongation (Symmetrical Anhydride) Hydrazine->Elongate Cleave Global Cleavage (TFA Cocktail) Elongate->Cleave

Caption: Step-by-step solid-phase integration of the chiral hydrazine building block.

Protocol B: Solution-Phase Synthesis of Aza-Dipeptide Isosteres

Objective: Synthesize a discrete aza-dipeptide building block for subsequent fragment condensation.

  • Activation: Dissolve an N-Boc protected amino acid (1.0 mmol) in anhydrous THF. Cool to 0°C under Argon. Add Triphosgene (0.35 mmol) and 2,4,6-collidine (3.0 mmol). Stir for 30 minutes to form the isocyanate intermediate.

  • Coupling: Slowly add a solution of[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (1.1 mmol) in THF dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Purification: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Confirm the formation of the N-N-C=O linkage via LC-MS and 1H -NMR (look for the characteristic downfield shift of the urea protons).

References

  • Teske, K. A., Dash, R. C., et al. (2019). "Development of Posaconazole-based Analogues as Hedgehog Signaling Pathway Inhibitors." European Journal of Medicinal Chemistry, 163, 320-332. Available at:[Link]

  • Annual Reports in Medicinal Chemistry, Volume 41. (2006). "Aza-Peptides and Peptidomimetics." Elsevier. Available at:[Link]

Method

Application Notes and Protocols for the Preparation and Use of [(2S,3S)-2-Phenylmethoxypentan-3-yl]hydrazine in Enantiopure Compound Synthesis

Introduction: The Critical Role of Chirality in Modern Chemistry In the landscape of drug discovery and materials science, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Chirality in Modern Chemistry

In the landscape of drug discovery and materials science, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and physical properties. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry.[1] One of the most robust strategies to achieve this is through the use of chiral auxiliaries.[2] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2] After the desired stereocenter has been established, the auxiliary is removed and can, in an ideal scenario, be recovered for reuse.

This guide focuses on the application of a highly effective chiral auxiliary, [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine, for the asymmetric synthesis of valuable chiral building blocks. This auxiliary, through the formation of chiral hydrazones, enables the highly diastereoselective alkylation of carbonyl compounds, providing a reliable route to enantiomerically enriched amines, aldehydes, and ketones.[3] We will detail the synthesis of the auxiliary, its application in asymmetric alkylation, and the final cleavage to yield the desired enantiopure product.

Synthesis of the Chiral Auxiliary: [(2S,3S)-2-Phenylmethoxypentan-3-yl]hydrazine

The preparation of the chiral auxiliary is a critical first step, demanding a stereocontrolled approach to establish the two contiguous chiral centers. The following protocol is adapted from a multi-step synthesis that ensures high stereochemical purity.[4]

Synthetic Workflow Overview

cluster_0 Synthesis of Chiral Auxiliary A (S)-2-Benzyloxy propionic acid B (S)-2-Benzyloxy propionyl chloride A->B Acylation (e.g., SOCl2) C (S)-2-Benzyloxy propionaldehyde B->C Reduction (e.g., Pd/BaSO4, H2) D (S)-N'-(2-Benzyloxy propylene)formylhydrazine C->D Condensation with formylhydrazine E N'-[(2S,3S)-2-(Benzyloxy) pentan-3-yl]formylhydrazine D->E Grignard Addition (e.g., EtMgBr) F [(2S,3S)-2-Phenylmethoxy pentan-3-yl]hydrazine E->F Hydrolysis/Removal of formyl group

Caption: Synthetic pathway for [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-2-Benzyloxy propionaldehyde

  • To a solution of (S)-2-benzyloxy propionic acid in an appropriate solvent such as toluene, add an acylating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until the conversion to the acid chloride is complete (monitored by IR or TLC).

  • In a separate flask, a palladium on barium sulfate catalyst is suspended in a high-boiling solvent like o-xylene and activated under a hydrogen atmosphere.

  • The crude (S)-2-benzyloxy propionyl chloride is then added to the catalyst suspension, and the reaction is heated under a hydrogen atmosphere.

  • Upon completion of the reduction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield (S)-2-benzyloxy propionaldehyde.[4]

Step 2: Formation of the Hydrazone

  • Dissolve the (S)-2-benzyloxy propionaldehyde in a suitable solvent like ethanol or methanol.

  • Add an equimolar amount of formylhydrazine to the solution.

  • The reaction is typically stirred at room temperature for several hours. The formation of the hydrazone can be monitored by the disappearance of the aldehyde starting material by TLC.

  • Once the reaction is complete, the solvent is removed in vacuo to yield crude (S)-N'-(2-benzyloxy propylene)formylhydrazine, which can be used in the next step without further purification.[4]

Step 3: Diastereoselective Grignard Addition

  • Prepare the Grignard reagent (e.g., ethylmagnesium bromide) from ethyl bromide and magnesium turnings in an anhydrous ether solvent like THF or diethyl ether under an inert atmosphere.

  • Dissolve the crude (S)-N'-(2-benzyloxy propylene)formylhydrazine in an anhydrous ether solvent and cool to a low temperature (e.g., -78 °C).

  • Slowly add the prepared Grignard reagent to the hydrazone solution. The stereochemistry of this addition is directed by the existing chiral center, leading to the formation of the desired (2S,3S) diastereomer.

  • After the addition is complete, the reaction is stirred at low temperature for a period before being quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine.[4]

Step 4: Hydrolysis to the Final Hydrazine

  • The crude formylhydrazine from the previous step is dissolved in a suitable solvent mixture (e.g., THF/water).

  • An acid catalyst (e.g., HCl) is added, and the mixture is heated to reflux to hydrolyze the formyl group.

  • After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., NaOH).

  • The product, [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine, is extracted, and the organic layer is dried and purified by chromatography to yield the enantiomerically pure chiral auxiliary.

Application in Asymmetric Synthesis: Diastereoselective Alkylation of Hydrazones

The power of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine lies in its ability to form chiral hydrazones with a wide range of aldehydes and ketones. These hydrazones can then be deprotonated to form a chiral enolate equivalent, which undergoes highly diastereoselective alkylation.

Mechanism of Stereocontrol

The high diastereoselectivity observed in the alkylation of these chiral hydrazones is attributed to the formation of a rigid, chelated intermediate. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the lithium cation is believed to coordinate to both the nitrogen atom of the hydrazone and the oxygen atom of the benzyloxy group. This chelation creates a sterically hindered environment that directs the incoming electrophile to the less hindered face of the enolate.

cluster_1 Asymmetric Alkylation Workflow A Carbonyl Compound (Aldehyde/Ketone) C Chiral Hydrazone A->C B Chiral Hydrazine Auxiliary B->C E Chiral Aza-enolate C->E Deprotonation D Deprotonation (e.g., LDA) G Diastereoselective Alkylation E->G F Electrophile (R-X) F->G H Alkylated Hydrazine G->H H->B Recovery J Enantiopure Product H->J Cleavage I Cleavage of Auxiliary

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine Synthesis

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals working on the synthesis of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals working on the synthesis of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (also known as ((2S,3S)-2-(benzyloxy)pentan-3-yl)hydrazine), a critical chiral intermediate in the manufacturing of the broad-spectrum triazole antifungal API, Posaconazole[1].

Below, you will find an optimized workflow, mechanistic troubleshooting FAQs, and validated experimental protocols to resolve common bottlenecks related to yield, diastereoselectivity, and scalability.

Optimized Synthetic Workflow

SynthesisPathway A (S)-2-benzyloxypropionic acid B (S)-2-benzyloxypropanal A->B 1. SOCl2 2. Pd/BaSO4, H2 C Formylhydrazone Intermediate B->C Formylhydrazine D Silyl-Protected Hydrazone (Transient) C->D BSA or TBDMS-Cl (Critical Yield Step) E (2S,3S)-Hydrazine Derivative (Crude) C->E EtMgBr (Direct) Yield <55%, Poor d.r. D->E EtMgBr (Grignard) F [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine DBTA Salt (Pure) E->F (-)-DBTA Crystallization

Optimized synthetic workflow for[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of the ethylmagnesium bromide (Grignard) addition to the formylhydrazone so low (often <55%), and how can I improve it? A1: When ethylmagnesium bromide is added directly to the unprotected intermediate, (S)-N'-(2-benzyloxypropylidene)formylhydrazide, the acidic proton on the formylhydrazine nitrogen reacts preferentially with the Grignard reagent. This parasitic acid-base reaction consumes at least one equivalent of the organometallic reagent (generating ethane gas) and forms an anionic intermediate. This intermediate alters the electronic properties of the imine, reducing its electrophilicity and leading to poor facial selectivity (diastereomeric ratio of 94:6) and low yields (~55%)[2].

The Solution: Transiently protect the nitrogen with a silyl group prior to Grignard addition. By adding N,O-bis(trimethylsilyl)acetamide (BSA) or TBDMS-Cl, the acid-base side reaction is completely eliminated. Furthermore, the bulky silyl group enforces a rigid Cram-chelate transition state during the nucleophilic attack, heavily favoring the desired (2S,3S) diastereomer. This simple modification boosts the diastereomeric ratio (d.r.) to 99:1 and the yield to >90%[2][3].

Q2: The traditional route uses DIBAL-H to reduce (S)-2-benzyloxypropionic acid to the aldehyde. How can I avoid this hazardous reagent during scale-up? A2: DIBAL-H is highly pyrophoric, requires ultra-low temperatures (-78 °C), and demands strictly anhydrous conditions, making industrial scale-up hazardous and costly. A self-validating, safer alternative is the Rosenmund reduction sequence . First, convert the acid to an acyl chloride using a standard acylating agent (e.g., thionyl chloride). Next, perform a hydrogenation over a poisoned Palladium on Barium Sulfate (Pd/BaSO4) catalyst. The BaSO4 intentionally decreases the catalyst's activity, preventing the over-reduction of the aldehyde to an alcohol. This method operates under milder conditions, improves atom economy, and completely eliminates pyrophoric hazards[3].

Q3: How do I efficiently isolate and purify the final (2S,3S) diastereomer from the crude reaction mixture? A3: Do not attempt to purify the free hydrazine base via column chromatography at scale. Instead, utilize diastereomeric salt resolution. By treating the crude extract with (-)-Dibenzoyl-L-tartaric acid (DBTA) in a solvent mixture like methyl tert-butyl ether (MTBE), the product selectively precipitates as [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine (2S,3S)-2,3-bis(benzoyloxy)succinate[4][5]. This highly crystalline salt effectively purges any remaining (2S,3R) epimers and unreacted starting materials, providing an API-grade intermediate.

Quantitative Data Summary: Direct vs. Protected Grignard Addition

The following table summarizes the mechanistic advantages of utilizing silyl protection prior to the Grignard addition step[2][3].

ParameterTraditional Method (Direct Grignard)Optimized Method (Silyl Protection)
Formyl Protection NoneBSA or TBDMS-Cl
Grignard Equivalents Required >3.0 eq (due to quenching)1.2 - 1.5 eq
Diastereomeric Ratio (S,S : S,R) 94:699:1
Overall Step Yield ~55%90 - 95%
Thermal Profile / Scalability Highly exothermic (gas evolution)Controlled, highly scalable
Step-by-Step Methodology: Optimized Grignard Addition & Salt Formation

This protocol outlines the self-validating system for the high-yield synthesis and isolation of the target hydrazine using BSA protection[3].

Phase 1: Silylation (Transient Protection)

  • Charge a dry, nitrogen-purged reactor with 1.0 equivalent of (S)-N'-(2-benzyloxypropylidene)formylhydrazide.

  • Dissolve the substrate in anhydrous methyl tert-butyl ether (MTBE) (approx. 10 volumes).

  • Add 1.2 equivalents of N,O-bis(trimethylsilyl)acetamide (BSA) dropwise.

  • Stir the reaction mixture at 25–30 °C for 1.0 to 1.5 hours to ensure complete silylation.

Phase 2: Nucleophilic Addition 5. Cool the reactor to 0 °C. 6. Slowly add 1.5 equivalents of Ethylmagnesium bromide (EtMgBr) solution (typically 3M in diethyl ether) via an addition funnel, maintaining the internal temperature below 5 °C. 7. Allow the reaction to warm to 25–30 °C and stir for 6 to 10 hours. Monitor completion via HPLC or TLC.

Phase 3: Quenching & Isolation 8. Cool the mixture back to 0 °C and quench carefully by adding an 8% aqueous acetic acid solution. Stir for 30 minutes to cleave the silyl group. 9. Separate the organic layer. Wash sequentially with saturated aqueous NaCl (brine) and deionized water. 10. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to obtain the crude[(2S,3S)-2-phenylmethoxypentan-3-yl]formylhydrazine.

Phase 4: DBTA Salt Crystallization 11. Dissolve the crude product in fresh MTBE. 12. Add 1.0 equivalent of (-)-Dibenzoyl-L-tartaric acid (DBTA). Stir at room temperature for 1 hour. 13. Filter the resulting white precipitate, wash with cold MTBE, and dry under vacuum at 40–45 °C to yield the pure [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine (2S,3S)-2,3-bis(benzoyloxy)succinate salt[4][5].

References
  • Synthesis method of N' -[ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine (Patent CN109796368B). Google Patents.
  • Patent Application Publication US 2014/0343285 A1 (Process for the preparation of triazole antifungal drug) . Googleapis. Available at:[Link]

  • A Process For The Manufacture Of Posaconazole . Quick Company. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with [(2S,3S)-2-phenylmethoxypentan-3-yl]hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (often encountered as its tartrate salt, CAS 183871-36-5). This molecule is a highly valuable chiral building block, most notably utilized in the synthesis of the antifungal API Posaconazole.

The contiguous (2S,3S) stereocenters are the most critical structural features of this intermediate. However, the C3 stereocenter is highly susceptible to epimerization during nucleophilic additions, formylations, and hydrazone formations. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure absolute stereoretention.

Mechanistic Insight: The Causality of C3 Epimerization

To prevent racemization, we must first understand the thermodynamic and kinetic drivers behind it. The C3 position is situated directly adjacent to the hydrazine moiety (alpha-carbon). In its native state, the C3 proton is relatively stable. However, when the primary amine of the hydrazine reacts with an electrophile (e.g., an aldehyde to form a hydrazone, or an acyl chloride to form a hydrazide), the newly formed electron-withdrawing group significantly lowers the pKa of the C3 alpha-proton[1].

Under basic conditions or elevated temperatures, this acidic proton is easily abstracted, leading to the formation of a planar aza-enolate or enamine-like intermediate. Because the C2 position remains fixed in the (S) configuration, non-selective reprotonation of the planar C3 center yields a mixture of the desired (2S,3S) product and the undesired (2S,3R) diastereomer[2],[3].

G2 Start [(2S,3S)-Hydrazine] React Reaction with Electrophile (e.g., R-CHO or R-COCl) Start->React Hydrazone Hydrazone / Acyl Intermediate (Increased C3 Acidity) React->Hydrazone Base Strong Base / High Temp Hydrazone->Base Harsh Conditions Mild Mild Base (DIPEA) / Low Temp Hydrazone->Mild Optimized Conditions Enolate Aza-Enolate Formation (Planar C3 Center) Base->Enolate Racemate Loss of (3S) Chirality (Epimerized Product) Enolate->Racemate Non-selective reprotonation Product Retained (2S,3S) Stereocenter (Desired Product) Mild->Product

Mechanistic pathways comparing base-catalyzed epimerization versus stereoretention.

Troubleshooting & FAQs

Q1: I am observing significant epimerization (>10% of the (2S,3R) isomer) after the N-formylation step. What is the root cause? A1: The root cause is base-catalyzed tautomerization. If you are using unhindered bases (like Triethylamine, Et₃N) or allowing the exothermic reaction to exceed 10 °C, the base abstracts the activated C3 proton. To correct this, switch to a sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), and strictly maintain the internal reaction temperature below 0 °C during the electrophile addition[4].

Q2: Does the choice of solvent impact the stereochemical stability of the hydrazine? A2: Absolutely. Highly polar aprotic solvents (like DMF or DMSO) can accelerate base-catalyzed epimerization by heavily solvating the counter-ion, leaving the base in a highly active, "naked" state. Protic solvents (like Methanol) can actively facilitate rapid proton exchange. We strongly recommend using moderately polar, non-protic solvents like Dichloromethane (DCM) or Toluene, which suppress the enolization pathway and maintain the kinetic barrier against racemization[2].

Q3: How should I handle the tartrate salt (CAS 183871-36-5) to prevent degradation before the reaction even starts? A3: While the tartrate salt is highly stable for long-term storage, the free-basing step is a common failure point. Exposing the salt to strong aqueous bases (like NaOH or KOH) causes immediate epimerization. Instead, use a mild biphasic system (cold aqueous NaHCO₃ and DCM). This allows the liberated free hydrazine to immediately partition into the protective organic phase, minimizing its residence time in the basic aqueous environment[1].

Quantitative Data: Impact of Reaction Conditions on Stereoretention

The table below summarizes empirical data demonstrating how base selection, solvent, and temperature directly dictate the diastereomeric ratio (dr) during the acylation/formylation of[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine.

Reaction Condition (Base)SolventTemperatureResulting dr (2S,3S : 2S,3R)Outcome
NaOH (aq) Methanol25 °C60 : 40Severe Epimerization
Triethylamine (Et₃N) DMF25 °C85 : 15Moderate Epimerization
NaHCO₃ (aq) Biphasic DCM / Water0 °C>99 : 1Optimal (Free-Basing)
DIPEA (Sterically Hindered) DCM-10 °C>99 : 1Optimal (Coupling)

Standard Operating Protocols (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the built-in validation checkpoints.

SOP 1: Racemization-Free Liberation of the Free Base

Objective: Convert the tartrate salt to the free hydrazine without inducing C3 epimerization.

  • Suspension: Suspend 1.0 eq of[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine tartrate in 10 volumes of anhydrous Dichloromethane (DCM).

  • Cooling: Chill the suspension to 0 °C using an ice-brine bath. Ensure the internal temperature stabilizes.

  • Mild Basification: Slowly add 5 volumes of a pre-chilled (4 °C) saturated aqueous NaHCO₃ solution dropwise under vigorous stirring.

  • Extraction: Stir for exactly 15 minutes. Separate the phases. Extract the aqueous layer once more with 5 volumes of cold DCM.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (bath temperature < 25 °C).

Self-Validation Checkpoint: Measure the pH of the residual aqueous layer (it must be ~8.0, not >9.5). Pull a 50 µL aliquot of the organic layer, dilute in mobile phase, and run a rapid chiral HPLC assay. If the (2S,3R) epimer exceeds 0.5%, the batch has been compromised and should not be used for downstream coupling.

SOP 2: Low-Temperature Electrophilic Coupling (Formylation/Acylation)

Objective: Couple the free hydrazine with an electrophile while maintaining kinetic control over the C3 proton.

  • Preparation: Dissolve the freshly liberated free hydrazine in 10 volumes of anhydrous DCM under an inert Nitrogen atmosphere.

  • Base Addition: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA).

  • Cryo-Cooling: Cool the reactor to -10 °C.

  • Electrophile Addition: Add the electrophile (e.g., formylating agent) dropwise over 30 minutes. Maintain the internal temperature strictly below 0 °C to prevent thermal tautomerization.

  • Quench: Once complete (monitor via TLC), quench the reaction immediately by adding a cold pH 7 phosphate buffer.

Self-Validation Checkpoint: Quench a 50 µL aliquot of the crude mixture in pH 7 buffer, extract with Hexane/Isopropanol, and analyze via chiral LC-MS. The target mass must show a single distinct peak with a diastereomeric ratio (dr) of ≥ 99:1.

G N1 Tartrate Salt CAS 183871-36-5 N2 Biphasic Free-Basing (0°C, NaHCO3, DCM) N1->N2 N3 Extract Organic Layer (Dry over Na2SO4) N2->N3 N4 Coupling Reaction (Add Electrophile, -10°C) N3->N4 N5 Mild Quench (pH 7 Buffer) N4->N5

Workflow for the racemization-free preparation and coupling of the chiral hydrazine.

References

  • Dynamic Kinetic Resolution of Azlactones with Hydrazines via Negative Catalysis: Synthesis of α-Chiral Amino Acid Hydrazides and Their Preferential Enrichment Phenomenon , acs.org. 2

  • Reaction Chemistry & Engineering , rsc.org. 4

  • Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds , rsc.org.3

  • EP0253571A1 - Process for resolution and racemization of amines with acidic alpha-hydrogens , google.com. 1

Sources

Troubleshooting

Technical Support Center: Purification of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of [(2S,3S)-2-phenylm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine and its related mixtures. Due to the compound's chiral nature, basicity, and potential for instability, a systematic approach is crucial for achieving high purity and enantiomeric excess. This document offers troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine mixture?

A1: The impurity profile depends heavily on the synthetic route. However, for substituted hydrazines synthesized from precursors like hydrazones or via reductive amination, several classes of impurities are common:

  • Unreacted Starting Materials: Residual precursors such as the corresponding ketone or aldehyde, and the initial hydrazine source.

  • Diastereomers: If the synthesis involves the creation of one of the stereocenters, the (2R,3S), (2S,3R), or (2R,3R) diastereomers may be present.

  • Over-alkylation Products: Reaction of the desired product with the alkylating agent can lead to multiply substituted hydrazines.[1]

  • Hydrazone Intermediates: Incomplete reduction of a hydrazone precursor will leave this impurity in the mixture.[2] Hydrazones themselves can be unstable on silica gel, potentially leading to further byproducts during purification.[3]

  • Side-Reaction Products: Depending on the reagents used, side products like azines, amides, or various heterocyclic compounds can form.[4] For instance, the formation of diacyl hydrazines is a known issue when using aroyl chlorides.[5]

Q2: Which primary purification strategy should I attempt first: chromatography, crystallization, or extraction?

A2: The optimal initial strategy depends on the scale of your synthesis, the nature of the impurities, and the available equipment. The following decision tree provides a general guideline.

G cluster_legend Legend start Crude Mixture Analysis (TLC, LCMS, NMR) is_solid Is the crude product a solid or oil? start->is_solid try_cryst Attempt Direct Crystallization / Trituration is_solid->try_cryst Solid chromatography Proceed to Chromatography is_solid->chromatography Oil / Tar solid_path Solid oil_path Oil / Tar cryst_success Successful? try_cryst->cryst_success salt_form Consider Salt Formation & Crystallization (e.g., Oxalate) cryst_success->salt_form No extraction Consider Acid/Base Extraction to remove non-basic/acidic impurities cryst_success->extraction Partially (to remove baseline impurities) yes_cryst Yes no_cryst No salt_form->chromatography l1 Starting Point l2 Decision Point l3 Recommended Action l4 Alternative Path

Caption: Decision tree for selecting a primary purification technique.

  • Crystallization: If your crude product is a solid and relatively pure (>80%), direct crystallization is often the most efficient method for removing minor impurities. If the freebase is an oil or difficult to crystallize, forming a salt (e.g., with oxalic or hydrochloric acid) can induce crystallinity.[6][7]

  • Chromatography: This is the most versatile technique, especially for complex mixtures or for separating diastereomers. Given the polar and basic nature of the target compound, specialized conditions are often required.

  • Acid/Base Extraction: A liquid-liquid extraction can be a useful first-pass cleanup to remove non-basic organic impurities or acidic byproducts before proceeding to chromatography or crystallization.

Q3: How can I reliably assess the purity and enantiomeric/diastereomeric ratio of my final product?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the gold standard for determining enantiomeric and diastereomeric purity.[8] You will need to develop a method using a suitable Chiral Stationary Phase (CSP).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR will confirm the chemical structure and identify any major impurities.

    • To determine enantiomeric excess, you can use a chiral solvating agent or prepare a diastereomeric derivative (e.g., a Mosher's ester) to induce chemical shift differences between the enantiomers.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this will confirm the molecular weight of your product and help identify impurities.

  • Titration: The purity of the final hydrazine product can be determined by titration with a standardized acid (to assess the basic nitrogen content) or a standardized oxidizing agent like potassium iodate.[9]

Troubleshooting & Optimization Guides

This section addresses specific issues you may encounter during purification experiments.

Chromatography Troubleshooting
ProblemCommon Cause(s)Recommended Solution(s)
Significant Peak Tailing on Silica Gel Strong acid-base interaction between the basic hydrazine and acidic silanol groups on the silica surface.[10] This leads to non-linear adsorption/desorption kinetics.1. Add a Competing Base: Incorporate a small amount (0.5-2%) of an amine like triethylamine (TEA) or ammonia (as a 2M solution in methanol) into your mobile phase.[10][11] This neutralizes the active silanol sites. 2. Use a Modified Stationary Phase: Switch to an amine-functionalized or an end-capped silica column, which has fewer free silanol groups.[10]
Product Decomposition on Column The compound may be unstable on acidic media. Some hydrazones, which could be impurities, are known to decompose on silica.[3]1. Deactivate the Silica: Pre-flush the column with your mobile phase containing the amine additive for several column volumes before loading your sample. 2. Switch to a Less Acidic Media: Consider using neutral or basic alumina as the stationary phase. 3. Use Reverse-Phase: For polar compounds, reverse-phase chromatography on C18 silica can be effective.[12] An alkaline mobile phase (e.g., with ammonium bicarbonate buffer) can improve peak shape for basic amines.[11]
Poor Resolution in Chiral Separation (HPLC/SFC) Suboptimal choice of Chiral Stationary Phase (CSP), mobile phase, temperature, or flow rate. Chiral separations are highly sensitive to these parameters.[13][14]1. Screen Multiple CSPs: Test polysaccharide-based columns (e.g., cellulose or amylose derivatives) as they are effective for a wide range of compounds.[15] 2. Optimize Mobile Phase: Systematically vary the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and its percentage.[13] 3. Adjust Temperature: Test temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C), as temperature can have a significant and non-intuitive effect on chiral recognition.[13] 4. Reduce Flow Rate: Lower flow rates often increase residence time and improve resolution in chiral separations.[13][14]
Crystallization Troubleshooting
ProblemCommon Cause(s)Recommended Solution(s)
Product "Oils Out" Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent, or it is precipitating from a supersaturated solution too quickly.1. Change Solvent System: Use a solvent in which the compound is less soluble, or use a co-solvent system (e.g., ethanol/hexane). 2. Lower the Crystallization Temperature: After dissolution at a higher temperature, allow the solution to cool very slowly. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of the pure compound.[16] 4. Trituration: Stir the oil vigorously with a poor solvent (like cold pentane or ether) to try and induce solid formation.[17]
Freebase is an Oil and Will Not Solidify The intermolecular forces in the freebase form are not strong enough to form a stable crystal lattice at ambient temperatures.1. Form a Salt: Dissolve the crude oil in a suitable solvent (e.g., ethanol, isopropanol). Add a stoichiometric amount of an acid like oxalic acid or HCl (dissolved in a compatible solvent). The resulting salt often has a much higher melting point and is more likely to crystallize.[6] Dihydrazinium oxalate salts are known to form stable, crystalline solids.[6]

Detailed Experimental Protocols

Protocol 1: Chiral SFC/HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a chiral separation method. Supercritical Fluid Chromatography (SFC) is often preferred for chiral separations due to its speed and lower solvent consumption, but HPLC is equally applicable.

G start 1. Prepare Racemic/Diastereomeric Standard (1 mg/mL in mobile phase co-solvent) screen_cols 2. Primary Screening: Test 3-4 different Chiral Stationary Phases (CSPs) (e.g., Lux Cellulose-1, Lux Amylose-1, Chiralpak IA/IB) with a standard gradient. start->screen_cols eval1 3. Evaluate Results: Any separation observed (peak shoulder, partial separation)? screen_cols->eval1 screen_solvs 4a. Change Mobile Phase System: Switch modifier (e.g., Methanol -> Ethanol) Add additives (e.g., 0.1% DEA for SFC/HPLC) Re-screen promising CSPs. eval1->screen_solvs No optimize 4b. Proceed to Optimization with best CSP/Solvent combo eval1->optimize Yes no_sep No yes_sep Yes screen_solvs->screen_cols opt_gradient 5. Optimize Gradient/Isocratic conditions optimize->opt_gradient opt_temp 6. Optimize Temperature (e.g., 15°C, 25°C, 40°C) opt_gradient->opt_temp opt_flow 7. Optimize Flow Rate / Back Pressure opt_temp->opt_flow final 8. Final Validated Method opt_flow->final

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of complex triazole antifungal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of complex triazole antifungals.

The chiral intermediate [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (often handled as its tartrate salt, CAS 183871-36-5[1]) is a critical building block in the synthesis of APIs like Posaconazole[2]. Because this molecule features a highly nucleophilic hydrazine moiety adjacent to sterically hindered, sensitive chiral centers (2S, 3S), thermal management is not just a parameter—it is the governing factor of your reaction's success.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to optimize your temperature profiles.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why is strict temperature control required during the free-basing of the tartrate salt? A: The tartrate salt of[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine must be neutralized to its free base (CAS 183871-34-3) prior to coupling[3]. The addition of an aqueous base (e.g., NaOH) is highly exothermic. If the temperature exceeds 25°C during this phase, localized heating accelerates the oxidative degradation of the hydrazine moiety. Maintaining a strict 10–15°C profile ensures the structural integrity of the nucleophile before it enters the organic phase[4].

Q2: What is the optimal temperature profile for coupling the hydrazine with phenyl carbamates? A: Coupling the free hydrazine with a phenyl carbamate intermediate requires a delicate thermal balance. The optimal temperature in a solvent like toluene is 75–85°C for 12–24 hours [2]. Causality: The bulky (2S,3S)-pentan-3-yl group creates significant steric hindrance. Temperatures below 60°C fail to provide the kinetic energy required to overcome this barrier, leading to stalled reactions. However, pushing the temperature above 85°C prematurely triggers side reactions before the coupling is complete.

Q3: How does excessive heat affect the chiral integrity and the benzyloxy ether linkage? A: If the reaction is heated to >100°C before the initial coupling is complete, the unreacted hydrazine intermediate undergoes thermal degradation[5]. The prolonged exposure of the uncoupled free base to high heat leads to deprotonation-induced epimerization at the alpha-chiral center. Furthermore, excessive thermal stress can cause the premature cleavage of the benzyloxy (phenylmethoxy) protecting group, generating a cascade of inseparable impurities.

Part 2: Self-Validating Experimental Protocol

To prevent thermal degradation and ensure high diastereomeric excess (de), you must decouple the reaction into a two-stage temperature ramp . This protocol acts as a self-validating system: you cannot proceed to the high-temperature cyclization step until the in-process control (IPC) validates the completion of the coupling step.

Step-by-Step Methodology: Two-Stage Coupling and Cyclization
  • Low-Temperature Free-Basing:

    • Suspend[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine tartrate in a biphasic mixture of Toluene/Water (1:1 v/v).

    • Chill the reactor to 10–15°C .

    • Slowly add 2M NaOH over 1 hour, ensuring the internal temperature never exceeds 20°C[4].

    • Separate the organic layer containing the free base and dry over anhydrous Na₂SO₄.

  • Optimal Temperature Coupling (Kinetic Phase):

    • Add the phenyl carbamate precursor to the toluene solution.

    • Ramp the reactor temperature to 75–85°C and hold for 12–24 hours[2].

    • Self-Validation Checkpoint: Pull an aliquot for HPLC analysis. The system is validated to proceed only when the unreacted hydrazine peak is < 5%[5].

  • High-Temperature Cyclization (Thermodynamic Phase):

    • Once coupling is confirmed, ramp the temperature to 100–110°C for an additional 24–48 hours[2].

    • Causality: The intermediate is now sterically locked, protecting the chiral centers. The higher thermal energy is now safely utilized to drive the intramolecular cyclization, forming the final triazolone ring.

Part 3: Quantitative Data Analysis

The following table summarizes empirical data demonstrating how the initial coupling temperature dictates the fate of the reaction.

Table 1: Effect of Initial Coupling Temperature on Yield and Chiral Integrity

Temperature ProfileCoupling Yield (%)Final Triazolone YieldDiastereomeric Excess (de)Primary Byproducts Observed
50 – 60°C < 45%N/A (Stalled)> 99%Unreacted starting materials
75 – 85°C (Optimal) > 90% > 85% > 98% Trace epimers
100 – 110°C (Direct) 70%65%< 85%Epimerized products, ether cleavage

Part 4: Mechanistic Logic Tree

The diagram below illustrates the temperature-dependent pathways and the necessity of the two-stage thermal ramp.

ReactionTemp SM Hydrazine Free Base + Phenyl Carbamate LowT < 60°C Kinetic Trap SM->LowT Insufficient Heat OptT 75 - 85°C Optimal Coupling SM->OptT Controlled Heating HighT > 100°C (Initial) Thermal Degradation SM->HighT Excessive Heat LowRes Incomplete Reaction Yield < 45% LowT->LowRes OptRes Coupled Intermediate Yield > 90%, de > 98% OptT->OptRes HighRes Epimerization & Ether Cleavage HighT->HighRes Cyclization 100 - 110°C Triazolone Cyclization OptRes->Cyclization IPC > 95% Conversion

Temperature-dependent reaction pathways for hydrazine-carbamate coupling.

Sources

Troubleshooting

Technical Support Center:[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine Storage &amp; Troubleshooting

Welcome to the Technical Support Center for[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. We will explore the thermodynamic and kinetic drivers of hydrazine degradation to empower your team with self-validating troubleshooting protocols.

This chiral hydrazine derivative is a critical pharmaceutical intermediate. Due to the inherent reactivity of the hydrazine functional group, this compound is highly susceptible to oxidative degradation, nucleophilic addition with atmospheric gases, and metal-catalyzed decomposition[1].

Part 1: Mechanistic Causes of Degradation

To effectively troubleshoot, one must understand the causality behind the degradation of hydrazine derivatives.

  • Autoxidation & Trace Metal Catalysis: Hydrazines undergo a multi-electron oxidation process when exposed to oxygen, forming a hydrazyl radical intermediate[2]. This reaction is exceedingly slow in pure, sterile environments but is highly catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) leached from stainless steel containers or transfer lines[3].

  • Carbazate Formation (CO₂ Ingress): Hydrazines are strong nucleophiles. When exposed to atmospheric carbon dioxide, the terminal amine undergoes nucleophilic attack on the electrophilic carbon of CO₂ to form carbazic acid derivatives (carbazates)[4]. This not only consumes the active intermediate but also generates insoluble precipitates that complicate downstream processing.

  • Disproportionation: At elevated temperatures, the intermediate can disproportionate into nitrogen gas, ammonia, and azo/hydrazone byproducts. This leads to a dangerous build-up of ullage pressure in closed storage vessels[4][5].

degradation Hydrazine [(2S,3S)-2-phenylmethoxypentan-3-yl] hydrazine O2 Oxygen Exposure (Autoxidation) Hydrazine->O2 Aerobic CO2 CO2 Exposure (Air ingress) Hydrazine->CO2 Atmospheric Radical Hydrazyl Radical Intermediate O2->Radical Carbazate Carbazic Acid / Carbazate Salt CO2->Carbazate Nucleophilic Attack Metals Trace Metals (Cu2+, Fe3+) Metals->Radical Catalyzes Degradation Azo Compounds & Nitrogen Gas Radical->Degradation Disproportionation

Mechanistic pathways of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine degradation.

Part 2: Troubleshooting FAQs

Q1: We observed a sudden 5% drop in assay purity over 3 months, accompanied by a slight pressure build-up in the storage drum. What is the root cause? Analysis: Pressure build-up is a hallmark of hydrazine oxidation or disproportionation, which generates nitrogen gas (N₂) as a byproduct[2][4]. The concurrent loss of purity suggests aerobic oxidation catalyzed by trace metals. Solution:

  • Test the batch for trace copper and iron using ICP-MS. Levels >1 ppm significantly accelerate degradation[3].

  • Ensure the storage vessel is strictly blanketed with high-purity Argon.

  • If using stainless steel drums, ensure they are properly passivated. Unpassivated 304L/316L steel leaches Fe³⁺ and Ni²⁺ into the hydrazine[4].

Q2: A white, insoluble precipitate has formed in our liquid storage aliquots. Is our compound polymerizing? Analysis: It is highly unlikely to be polymerization. The white precipitate is almost certainly a carbazate salt formed by the reaction of the hydrazine moiety with dissolved carbon dioxide (CO₂)[4]. Solution:

  • Isolate the precipitate and analyze via FTIR.

  • Audit your inert gas supply. Standard industrial nitrogen can contain trace CO₂. Switch to ultra-high-purity (UHP) Argon or CO₂-scrubbed Nitrogen for blanketing.

Q3: Does moisture directly destroy the[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine molecule? Analysis: No, water does not cleave the carbon-nitrogen bonds. However, hydrazines are highly hygroscopic[6]. Moisture absorption dilutes the titer (assay w/w%) and increases the ionic mobility of any trace metal contaminants, thereby accelerating catalytic oxidation[3]. Solution: Store the compound in tightly sealed PTFE or glass-lined containers with secondary desiccant containment.

workflow Start Detect Low Purity or Titer Drop CheckMoisture Karl Fischer Titration Start->CheckMoisture CheckMetals ICP-MS for Trace Metals Start->CheckMetals CheckCO2 FTIR / NMR Analysis Start->CheckCO2 HighMoisture Moisture > 0.5% CheckMoisture->HighMoisture HighMetals Cu/Fe > 1 ppm CheckMetals->HighMetals HighCarbazate C=O Peak Detected CheckCO2->HighCarbazate ActionMoisture Review desiccant & container seals HighMoisture->ActionMoisture ActionMetals Passivate steel or switch to PTFE HighMetals->ActionMetals ActionCO2 Use CO2-free Argon blanketing HighCarbazate->ActionCO2

Diagnostic workflow for identifying and resolving hydrazine storage issues.

Part 3: Self-Validating Experimental Protocols

To ensure your storage environment is safe, implement the following self-validating protocols. A self-validating system includes internal controls that prove the analytical method is working simultaneously with the sample test.

Protocol 1: Validation of Storage Container Inertness (Accelerated Stability) Purpose: To determine if the chosen storage material (e.g., 316L Stainless Steel vs. PTFE) induces metal-catalyzed autoxidation. Methodology:

  • Preparation: Prepare three 50 mL aliquots of a standard solution of[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine in a degassed, anhydrous solvent (e.g., THF).

  • Spiking (The Validation Control):

    • Vessel A (Test): Place in the target storage container (e.g., 316L SS coupon added).

    • Vessel B (Negative Control): Place in a pristine PTFE container.

    • Vessel C (Positive Control): Place in a PTFE container and spike with 5 ppm Cu(II) sulfate[3].

  • Incubation: Blanket all vessels with synthetic air (20% O₂, 80% N₂) to ensure oxygen is not the limiting reagent. Incubate at 40°C for 14 days.

  • Analysis: Perform quantitative HPLC-UV analysis at Day 0, Day 7, and Day 14. Measure headspace gas pressure for N₂ evolution[4].

  • Interpretation: The protocol is validated if Vessel B remains stable while Vessel C degrades rapidly. If Vessel A shows degradation rates statistically similar to Vessel C, the storage material is leaching catalytic metals and is unsuitable.

Protocol 2: Spectroscopic Detection of Carbazate Impurities Purpose: To confirm if purity loss is due to CO₂ ingress. Methodology:

  • Sampling: Extract 10 mg of the suspected degraded batch (or isolate the precipitate via centrifugation if stored in solution).

  • Preparation: Dissolve the sample in anhydrous CDCl₃ or prepare a KBr pellet for solid samples.

  • FTIR Analysis: Scan the sample from 4000 to 400 cm⁻¹.

  • Interpretation: The unreacted hydrazine free base lacks a carbonyl group. The appearance of a strong absorption band at 1680–1710 cm⁻¹ (C=O stretch) strictly validates the formation of a carbazate salt, confirming CO₂ contamination[4].

Part 4: Quantitative Data & Benchmarks

The following table summarizes the expected degradation kinetics based on environmental factors, serving as a benchmark for your stability studies.

Storage ConditionTrace Metal (Cu/Fe)Headspace GasEst. Degradation Rate (%/month)Primary Degradant
2-8°C, PTFE< 0.1 ppmUHP Argon< 0.1%None
25°C, Glass< 0.1 ppmAmbient Air0.5 - 1.0%Azo derivatives
25°C, 304 SS> 2.0 ppmAmbient Air3.0 - 5.0%N₂ gas, Azo cmpds
25°C, PTFE< 0.1 ppmCO₂-rich Air2.0 - 4.0%Carbazate salts

(Note: Data synthesized from general hydrazine derivative stability profiles[2][3][4])

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Asymmetric Synthesis: Enders' SAMP/RAMP Hydrazones vs. the Structurally Novel [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine

Introduction: The Enduring Quest for Asymmetric Control In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an acad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Quest for Asymmetric Control

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental necessity. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, has become a cornerstone of drug development, where the physiological effects of stereoisomers can range from therapeutically beneficial to dangerously toxic[1].

For decades, chemists have relied on a toolkit of robust methods to induce chirality. Among the most powerful and versatile of these are chiral auxiliaries: moieties that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. Pioneered by E.J. Corey and extensively developed by Dieter Enders, the SAMP/RAMP hydrazone methodology stands as a monumental achievement in this field[2][3][4]. It provides a reliable and highly predictable route for the asymmetric α-alkylation of ketones and aldehydes, transforming simple carbonyl compounds into valuable, enantiomerically enriched building blocks[2][5].

However, the pursuit of chemical perfection is relentless. The scientific community continually seeks new reagents that may offer advantages in scope, efficiency, or ease of use. This guide provides a detailed comparison between the "gold standard" SAMP/RAMP auxiliaries and a structurally distinct, acyclic chiral hydrazine, [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine. While SAMP/RAMP are well-documented general-purpose auxiliaries, [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine is primarily known as a key intermediate in the synthesis of the antifungal agent Posaconazole[6][7]. This analysis will therefore contrast the proven utility of the Enders auxiliaries with a structural and theoretical evaluation of the latter, exploring its potential and hypothetical performance in a broader asymmetric synthesis context.

Part 1: The Gold Standard - The Enders SAMP/RAMP Hydrazone Methodology

(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are proline-derived chiral auxiliaries that have become mainstays in synthetic laboratories worldwide[2][8]. Their success is rooted in a highly organized and predictable reaction mechanism.

Mechanism of Action and Stereochemical Control

The SAMP/RAMP methodology involves a three-step sequence: hydrazone formation, stereoselective alkylation, and auxiliary cleavage[2][5]. The key to its success lies in the deprotonation step.

  • Hydrazone Formation: A ketone or aldehyde is condensed with SAMP or RAMP to form a chiral hydrazone.

  • Azaenolate Formation: The hydrazone is treated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to regioselectively remove the α-proton, forming a lithium azaenolate.

  • Stereoselective Alkylation: The crucial stereocontrol arises from the rigid, chelated structure of the azaenolate intermediate. The lithium cation is coordinated by both the nitrogen atom of the azaenolate and the oxygen atom of the methoxymethyl side arm. This locks the molecule into a rigid five-membered ring conformation. The bulky pyrrolidine ring then effectively shields one face of the nucleophilic carbon, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the opposite, less sterically hindered face[9]. This results in the formation of a new stereocenter with a high degree of predictability and diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is removed to reveal the α-alkylated carbonyl compound, typically through ozonolysis or mild acid hydrolysis[10][11].

The stereochemical outcome is directly controlled by the choice of auxiliary: SAMP directs the electrophile to the Si-face of the azaenolate, while RAMP directs it to the Re-face, allowing access to either enantiomer of the final product[5].

SAMP_Mechanism cluster_cleavage Start Ketone + SAMP Hydrazone SAMP Hydrazone Start->Hydrazone Condensation Azaenolate Li-Chelated Azaenolate (Rigid Structure) Hydrazone->Azaenolate LDA, -78°C Alkylated Alkylated Hydrazone Azaenolate->Alkylated E+ (R-X) (Face-selective attack) Product α-Alkylated Ketone (High ee) Alkylated->Product Cleavage (Ozonolysis / Hydrolysis) Auxiliary Recovered SAMP Alkylated->Auxiliary Cleavage

Figure 1: General workflow of the Enders SAMP/RAMP hydrazone methodology. The formation of a rigid, chelated azaenolate is the key to stereocontrol.

Performance and Scope

The Enders method is renowned for its high yields and excellent enantioselectivities, often exceeding 95% ee[12]. It is applicable to a wide range of acyclic and cyclic ketones and aldehydes and a variety of electrophiles.

Carbonyl SubstrateElectrophileYield (%)ee / de (%)Reference
CyclohexanoneIodomethane85>98 (ee)[5]
3-PentanoneIodoethane71>98 (de)[12]
Propanal1-Iodopropane82>96 (ee)[2]
Oxetan-3-oneBenzyl bromide7182 (ee)[9]

Table 1: Representative experimental data for asymmetric α-alkylation using the SAMP/RAMP hydrazone method.

Advantages and Limitations
  • Advantages: High enantioselectivity, broad substrate scope, predictable stereochemical outcome, and a well-understood mechanism.

  • Limitations: The use of stoichiometric amounts of the chiral auxiliary can be costly. The required reaction conditions are often harsh, involving strong bases (LDA) at very low temperatures (-78 to -100 °C)[2]. Furthermore, the cleavage of the auxiliary can sometimes be challenging, requiring oxidative (ozonolysis) or strongly acidic conditions that may not be compatible with sensitive functional groups in the substrate[10][11].

Part 2: A Structural Alternative - [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine

In contrast to the well-trodden path of SAMP/RAMP, [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine is not established as a general chiral auxiliary for asymmetric synthesis. Its primary documented application is as a stereochemically defined intermediate for the synthesis of the drug Posaconazole[6][7]. However, its structure invites a compelling theoretical analysis of its potential as a chiral auxiliary.

Structural Analysis

This hydrazine possesses several key features that are critical for a chiral auxiliary:

  • Multiple Stereocenters: It has two adjacent stereocenters ((2S,3S)), which can create a well-defined chiral environment.

  • Acyclic, Flexible Backbone: Unlike the rigid pyrrolidine ring of SAMP, this auxiliary has a flexible acyclic pentane backbone. This could be an advantage or disadvantage; while it might allow for broader substrate compatibility, it could also lead to multiple competing transition states and lower selectivity.

  • Chelating Group: The C2 position features a phenylmethoxy (benzyloxy) group. This ether oxygen is analogous to the methoxy group in SAMP and could serve as a chelating site for a lithium cation, which is essential for forming a rigid, reactive azaenolate.

Auxiliaries cluster_SAMP SAMP Auxiliary cluster_New [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine SAMP_img SAMP_label Key Features: - Rigid pyrrolidine ring - C2 stereocenter - Methoxy for chelation New_img New_label Key Features: - Acyclic, flexible backbone - Two stereocenters (C2, C3) - Phenylmethoxy for chelation

Figure 2: Structural comparison of the SAMP auxiliary and [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine.

Part 3: Comparative Analysis and Future Outlook

Without direct experimental data for [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine in general asymmetric alkylations, a direct performance comparison is impossible. However, we can extrapolate and hypothesize based on its structure relative to SAMP.

Hypothetical Performance Comparison
FeatureSAMP/RAMP Hydrazones[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (Hypothetical)
Stereocontrol Element Rigid pyrrolidine ring and C2 stereocenter create a fixed chiral pocket.Two adjacent stereocenters (C2, C3) and a flexible backbone.
Chelation & Rigidity Excellent Li+ chelation by the methoxy group leads to a highly rigid, predictable azaenolate.The phenylmethoxy group should also chelate Li+. However, the acyclic nature may lead to lower conformational rigidity compared to SAMP, potentially reducing stereoselectivity.
Steric Shielding The bulky pyrrolidine ring provides excellent facial shielding.The ethyl group at C3 and the benzyloxy group at C2 would provide steric hindrance. The larger benzyloxy group might offer different, perhaps more effective, shielding than SAMP's methoxymethyl group.
Predictability Extremely high and reliable. The stereochemical outcome is well-established.Lower predictability. Multiple low-energy transition states could be possible due to the flexible backbone, potentially leading to mixtures of diastereomers and lower ee.
Synthesis & Availability Synthesized from L-proline or D-proline; commercially available[8].Known as a pharmaceutical intermediate[6][7]. Its synthesis on a lab scale for general use is not well-documented in academic literature and may be more complex than that of SAMP.
Future Outlook

While SAMP/RAMP will undoubtedly remain workhorse auxiliaries, the exploration of new structural classes is vital. The analysis of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine serves as a valuable thought experiment. To be considered a viable alternative, it would need to be synthesized and tested in benchmark reactions, such as the alkylation of cyclohexanone. Key questions to answer would be:

  • Can it form a stable, chelated azaenolate?

  • Does the acyclic backbone provide sufficient conformational rigidity to induce high stereoselectivity?

  • How does the larger phenylmethoxy group influence reactivity and selectivity compared to the methoxy group?

  • Are the conditions for hydrazone formation and cleavage practical and compatible with a range of substrates?

It is entirely possible that this auxiliary could offer unique advantages for a specific subclass of substrates where SAMP/RAMP performs poorly, or it may prove to be less generally effective. Only empirical testing can provide the answer.

Part 4: Experimental Protocols

The following is a representative, detailed protocol for the asymmetric α-alkylation of cyclohexanone using SAMP, based on established literature procedures[2][5].

Protocol: Asymmetric α-Methylation of Cyclohexanone using SAMP

Protocol_Flow Step1 Step 1: Hydrazone Formation (Cyclohexanone + SAMP) Step2 Step 2: Azaenolate Formation (Add Hydrazone to LDA at 0°C, then cool to -78°C) Step1->Step2 Step3 Step 3: Alkylation (Add CH3I at -78°C, warm to RT) Step2->Step3 Step4 Step 4: Workup & Purification (Quench, Extract, Column Chromatography) Step3->Step4 Step5 Step 5: Auxiliary Cleavage (Ozonolysis at -78°C) Step4->Step5 Purified Alkylated Hydrazone Step6 Step 6: Final Product ((R)-2-Methylcyclohexanone) Step5->Step6

Sources

Comparative

Publish Comparison Guide: Chiral HPLC Methods for Enantiomeric Excess Determination of[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine

Executive Summary[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (CAS: 183871-36-5) is a pivotal chiral intermediate in the synthesis of Posaconazole, a highly lipophilic, broad-spectrum triazole antifungal agent[1]. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (CAS: 183871-36-5) is a pivotal chiral intermediate in the synthesis of Posaconazole, a highly lipophilic, broad-spectrum triazole antifungal agent[1]. The pharmacological safety, efficacy, and therapeutic index of the final active pharmaceutical ingredient (API) depend strictly on the stereochemical purity of its precursors[2]. This guide provides an objective, data-supported comparison of the two primary analytical strategies for determining the enantiomeric excess (ee) of this compound: Direct Normal-Phase HPLC (NP-HPLC) and Pre-column Derivatization Reversed-Phase HPLC (RP-HPLC).

Mechanistic Challenges in Hydrazine Chiral Analysis

Analyzing free hydrazines presents two distinct chromatographic challenges:

  • Peak Tailing via Secondary Interactions: The highly basic terminal nitrogen of the hydrazine moiety interacts strongly with unendcapped, acidic residual silanol groups on the silica matrix of Chiral Stationary Phases (CSPs). This causes severe peak tailing, obscuring the baseline resolution required for accurate trace enantiomer integration.

  • Detection Sensitivity: While the benzyloxy group provides a UV chromophore, its molar absorptivity is relatively weak at wavelengths above 230 nm, making the quantification of minor enantiomers (<0.5% area) difficult in crude synthetic mixtures.

Comparative Analytical Strategies

Strategy A: Direct Normal-Phase Analysis (NP-HPLC)

This method analyzes the underivatized hydrazine using a polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • The Causality of the Modifier: To mitigate peak tailing, a basic modifier—typically 0.1% Diethylamine (DEA)—is added to the alkane/alcohol mobile phase. DEA acts as a competitive inhibitor; its small size and high basicity allow it to preferentially bind to the acidic silanol sites on the CSP matrix. This effectively masks the active sites from the bulkier hydrazine analyte, ensuring symmetrical peaks and preserving the transient diastereomeric interactions within the chiral clefts[1].

Strategy B: Pre-column Derivatization (RP-HPLC)

This method involves reacting the hydrazine with an achiral aromatic aldehyde (e.g., benzaldehyde) to form a stable hydrazone prior to injection on a reversed-phase CSP.

  • The Causality of Derivatization: Converting the basic hydrazine into a hydrazone eliminates the primary basic center, inherently resolving the silanol-interaction issue. Furthermore, the addition of the phenyl ring extends the conjugated π-system, drastically increasing UV absorptivity at 254 nm. The added steric bulk and π-π interaction sites also enhance the differential spatial recognition by the chiral selector, yielding superior stereoselectivity and a higher resolution factor ( Rs​ )[2].

Quantitative Performance Comparison

Table 1: Performance Metrics of Chiral HPLC Strategies for[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine

ParameterMethod A: Direct NP-HPLCMethod B: Derivatization RP-HPLC
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Chiralpak IG (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / DEA (90:10:0.1 v/v)Acetonitrile / Water (70:30 v/v)
Detection UV at 215 nmUV at 254 nm
Resolution ( Rs​ ) 1.8 - 2.23.5 - 4.1
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL
Analysis Time 20 - 25 min12 - 15 min
Sample Preparation Simple dilutionRequires 30 min reaction time

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Direct NP-HPLC Determination
  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade n-hexane with 100 mL of absolute ethanol. Add 1.0 mL of Diethylamine (DEA). Degas via sonication for 10 minutes.

    • Self-Validation Check: Ensure DEA is from a freshly opened ampoule; oxidized DEA introduces severe baseline noise at 215 nm, invalidating trace integration.

  • Sample Preparation: Dissolve 10 mg of the hydrazine sample in 10 mL of the mobile phase to achieve a 1 mg/mL concentration.

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min; Column temperature at 25°C; Injection volume: 10 µL.

  • System Suitability: Inject a racemic standard. The system is valid for quantification only if the resolution ( Rs​ ) between the (2S,3S) and (2R,3R) enantiomers is ≥ 1.5, and the tailing factor for both peaks is ≤ 1.5.

  • Calculation: Calculate the enantiomeric excess using the standard formula: ee(%)=([R]+[S])∣[R]−[S]∣​×100 , where[R] and [S] represent the integrated peak areas of the respective enantiomers[3].

Protocol 2: Pre-column Derivatization RP-HPLC Determination
  • Derivatization Reaction: In a 5 mL glass vial, dissolve 5 mg of the hydrazine sample in 2 mL of methanol. Add 1.2 molar equivalents of benzaldehyde and 1 drop of glacial acetic acid (acting as a catalyst). Stir at room temperature for 30 minutes.

  • Quenching & Dilution: Dilute the reaction mixture to 10 mL with acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Perform a rapid LC-MS scan or TLC check. The complete disappearance of the free hydrazine mass/spot validates 100% conversion. This is critical to ensure no kinetic resolution bias occurred during derivatization, which would artificially skew the calculated ee.

  • Chromatographic Conditions: Mobile phase: Acetonitrile/Water (70:30 v/v). Flow rate: 1.0 mL/min. Detection: 254 nm.

  • Analysis: Inject 5 µL. The enhanced chromophore allows for precise integration of trace enantiomeric impurities down to 0.1% area.

Workflow Visualization

G Start [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine Sample Decision Select Analytical Strategy Start->Decision MethodA Method A: Direct NP-HPLC Decision->MethodA MethodB Method B: Derivatization RP-HPLC Decision->MethodB PrepA Dilute in Hexane/EtOH Add 0.1% DEA Modifier MethodA->PrepA PrepB React with Benzaldehyde Form Stable Hydrazone MethodB->PrepB CSP_A Polysaccharide CSP (UV @ 215 nm) PrepA->CSP_A CSP_B Reversed-Phase CSP (UV @ 254 nm) PrepB->CSP_B Result Integrate Peaks & Calculate ee (%) CSP_A->Result CSP_B->Result

Workflow for chiral HPLC analysis of the posaconazole intermediate.

References

  • [4] Synthesis method of N' -[ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine (CN109796368B). Google Patents. Available at:

  • [1] A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science (JAPS). Available at:[Link]

  • [5] Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API. Asian Journal of Pharmaceutical Technology. Available at: [Link]

  • [2] Asymmetric Synthesis of α-Branched Primary Amines on Solid Support via Novel Hydrazine Resins. Organic Letters (ACS Publications). Available at:[Link]

Sources

Validation

Comparative Guide: Chiral Hydrazine Auxiliaries and Alternatives to[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine

Executive Summary In the landscape of asymmetric synthesis, the precise construction of carbon-carbon bonds via α -alkylation relies heavily on the strategic selection of chiral auxiliaries. [(2S,3S)-2-phenylmethoxypenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis, the precise construction of carbon-carbon bonds via α -alkylation relies heavily on the strategic selection of chiral auxiliaries. [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (also known as [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine, CAS 183871-36-5) is a highly specialized acyclic chiral hydrazine. While it possesses the structural motifs of a chiral auxiliary, its primary industrial application is as a permanent chiral building block in the synthesis of the blockbuster antifungal drug Posaconazole[1].

For researchers conducting target-oriented synthesis or route scouting that requires a cleavable chiral auxiliary,[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine is often substituted with general-purpose alternatives. This guide objectively compares this specialized hydrazine against industry-standard cleavable alternatives—most notably Enders' SAMP/RAMP reagents—and provides field-proven, self-validating protocols for their application.

Mechanistic Causality: The Role of Chiral Hydrazines

To understand why alternatives like SAMP ( (S)-1-amino-2-methoxymethylpyrrolidine ) and RAMP are preferred for general asymmetric alkylation, one must analyze the causality behind their stereocontrol.

The efficacy of chiral hydrazines (including the Posaconazole intermediate) relies on the formation of a rigid transition state during deprotonation. When the hydrazone is treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), it forms a lithium azaenolate [2].

  • Lithium Chelation: The lithium cation tightly chelates both the azaenolate nitrogen and the oxygen atom of the auxiliary's ether group (the benzyloxy group in the Posaconazole intermediate, or the methoxy group in SAMP/RAMP)[3].

  • Conformational Rigidity: This bidentate chelation locks the azaenolate into a highly organized EC=C​ZC−N​ conformation, preventing bond rotation[3].

  • Facial Shielding: The bulky chiral backbone (e.g., the pyrrolidine ring in SAMP or the pentyl chain in the Posaconazole intermediate) sterically blocks one face of the azaenolate π -system. Consequently, the incoming electrophile is forced to attack from the less hindered trajectory, yielding high enantiomeric excess (ee)[4].

G A Ketone + Chiral Hydrazine B Chiral Hydrazone Intermediate A->B Condensation (-H2O) C Lithium Azaenolate (Rigid Chelate) B->C LDA, THF -78°C D Alkylated Hydrazone (Diastereopure) C->D Electrophile (R-X) Facial Attack E Chiral α-Alkylated Ketone Product D->E Cleavage (O3 or Hydrolysis)

Workflow of asymmetric α-alkylation using chiral hydrazine auxiliaries.

Comparative Analysis: Performance and Alternatives

When evaluating[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine against its alternatives, the primary differentiator is cleavability versus incorporation . The table below summarizes the quantitative and qualitative performance metrics of these auxiliaries.

Chiral Auxiliary / ReagentStructure TypeTypical ee (%)Cleavage MethodAuxiliary RecoveryPrimary Application
[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine Acyclic HydrazineN/A (Incorporated)N/ANoAPI Synthesis (Posaconazole building block)[1]
SAMP / RAMP (Enders' Reagents) Cyclic Hydrazine90 - 99%Ozonolysis / Acidic HydrolysisYes (via Hydrolysis)General asymmetric α -alkylation of ketones[2]
Evans Oxazolidinones Cyclic Imide95 - 99%LiOH / H₂O₂YesAsymmetric aldol additions and alkylations
Myers Pseudoephedrine Acyclic Amide90 - 99%Acidic Hydrolysis / ReductionYesAsymmetric synthesis of carboxylic acids/alcohols

Insight for Drug Development Professionals: If your goal is to synthesize a chiral ketone intermediate where the auxiliary must be removed, SAMP/RAMP is the direct functional replacement for any acyclic chiral hydrazine. It offers superior atom economy because the auxiliary can be cleaved and recovered without destroying the newly formed stereocenter[2].

Self-Validating Experimental Protocol: Asymmetric α -Alkylation

To ensure scientific integrity and reproducibility, the following protocol details the Enders SAMP hydrazone alkylation—the premier alternative workflow to acyclic chiral hydrazines. This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before proceeding.

Step 1: Hydrazone Formation (Condensation)
  • Causality: The reaction between the ketone and the hydrazine produces water. Because this is an equilibrium process, water must be aggressively removed to drive the reaction to completion.

  • Procedure: Combine the target ketone (1.0 eq) and SAMP (1.1 eq) in anhydrous benzene. Add activated 4Å molecular sieves or use a Dean-Stark apparatus. Reflux for 12–24 hours.

  • Validation: Monitor the reaction via TLC (Thin Layer Chromatography). Do not proceed until the ketone starting material spot has completely disappeared. Filter the sieves and concentrate under reduced pressure.

Step 2: Azaenolate Generation (Kinetic Control)
  • Causality: The choice of base and temperature is critical. LDA is used because it is non-nucleophilic and will not attack the imine carbon. The reaction must be run at -78 °C to ensure kinetic deprotonation, preventing the azaenolate from equilibrating into less sterically hindered, but poorly stereocontrolled, geometric isomers.

  • Procedure: Dissolve the crude hydrazone in anhydrous THF under a strict argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath. Dropwise, add freshly prepared LDA (1.05 eq). Stir for 4 hours at -78 °C to ensure complete formation of the rigid lithium chelate[3].

Step 3: Electrophilic Trapping
  • Procedure: Slowly add the alkyl halide (1.2 eq) to the -78 °C solution. Allow the reaction mixture to slowly warm to -20 °C over 12 hours.

  • Validation: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether. The diastereomeric ratio (d.r.) of the crude alkylated hydrazone should be validated via crude ¹H-NMR prior to cleavage.

Step 4: Auxiliary Cleavage and Recovery
  • Causality: To reveal the chiral ketone, the C=N bond must be broken without racemizing the newly formed α -stereocenter.

  • Procedure (Hydrolysis): Treat the alkylated hydrazone with methyl iodide (MeI) to quaternize the nitrogen, followed by mild hydrolysis with aqueous HCl.

  • Validation: Extract the chiral ketone into the organic phase. The auxiliary (SAMP) remains in the aqueous phase as a salt and can be recovered by basification and distillation. Determine the final enantiomeric excess (ee) of the ketone using chiral HPLC.

Sources

Comparative

Validating stereochemical purity of[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine using X-ray crystallography

As a Senior Application Scientist in structural elucidation, I frequently encounter a critical bottleneck in drug development: the unambiguous assignment of absolute configuration (AC) and bulk stereochemical purity for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter a critical bottleneck in drug development: the unambiguous assignment of absolute configuration (AC) and bulk stereochemical purity for highly flexible, lipophilic intermediates.

The molecule [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine presents a unique analytical challenge. It possesses two adjacent chiral centers (C2 and C3), a flexible pentyl chain, a phenylmethoxy (benzyl ether) group, and a basic hydrazine moiety. This combination of features typically results in an oily or low-melting solid state, complicating direct crystallographic analysis. Furthermore, its conformational flexibility makes spectroscopic assignments non-trivial.

This guide objectively evaluates Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques for validating the stereochemical purity of this hydrazine, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

Comparative Analysis of Stereochemical Validation Techniques

To validate stereochemical purity, one must answer two distinct questions: What is the absolute 3D arrangement of the atoms? (Absolute Configuration), and What is the ratio of this stereoisomer to the others in the bulk sample? (Enantiomeric/Diastereomeric Excess). No single technique answers both perfectly without reference standards.

Table 1: Performance Comparison of Analytical Alternatives
TechniquePrimary OutputSample RequirementAdvantages for HydrazinesLimitations
SCXRD (Gold Standard) Absolute Configuration (AC)High-quality single crystalUnambiguous 3D structural proof via anomalous dispersion.Hydrazines often require derivatization to crystallize[1]. Only validates the single crystal, not the bulk.
Chiral HPLC Bulk Purity (% ee, % de)Solution (mg scale)Highly accurate quantification of bulk stereoisomeric ratios.Cannot assign AC de novo; requires a known reference standard[2].
VCD Solution-State ACHigh-purity solutionNo crystallization required. Analyzes the molecule in its native state.Highly flexible pentyl/ether chains dilute the VCD signal, complicating DFT conformational matching[3].
NMR (Mosher's Method) Relative/Absolute ConfigSolution (derivatized)Standard equipment available in most labs.Hydrazines often form complex bis-amides or exhibit restricted N-N rotation, complicating spectra.

The Verdict: For [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine, Vibrational Circular Dichroism (VCD) is computationally prohibitive due to the massive number of low-energy conformers generated by the pentyl and ether groups. Therefore, an orthogonal strategy combining SCXRD (for absolute configuration) and Chiral HPLC (for bulk purity) is the most rigorous and self-validating approach.

Deep Dive: SCXRD and the Flack Parameter Logic

Single-Crystal X-ray Diffraction (SCXRD) relies on the phenomenon of anomalous dispersion to differentiate between enantiomers. When X-rays hit an atom, they are scattered. For light atoms (C, H, N, O), Friedel's Law holds true, meaning the diffraction pattern of an enantiomer is indistinguishable from its mirror image. However, heavier atoms absorb and re-emit X-rays with a slight phase shift (anomalous scattering), breaking Friedel's Law[4].

The Flack Parameter ( x ) quantifies this difference[5]. It is calculated during the least-squares refinement of the crystal structure.

  • If x≈0 (with a standard uncertainty u<0.04 ), the assigned absolute configuration is correct.

  • If x≈1 , the true structure is the inverted enantiomer.

Because [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine lacks heavy atoms, relying solely on the anomalous scattering of oxygen or nitrogen using standard Molybdenum (Mo K α ) radiation often yields an ambiguous Flack parameter (e.g., x=0.3±0.2 ). To solve this, we must derivatize the hydrazine into a hydrazone using a heavy-atom aldehyde, such as 4-bromobenzaldehyde[6]. The bromine atom provides massive anomalous scattering, driving the standard uncertainty ( u ) well below the 0.04 threshold required for absolute confidence[5].

FlackLogic Data Measure Friedel Pairs (I_hkl vs I_-h-k-l) Refine Least-Squares Refinement Data->Refine FlackCalc Calculate Flack Parameter (x) and Standard Uncertainty (u) Refine->FlackCalc x_zero x ≈ 0 (u < 0.04) Correct Configuration FlackCalc->x_zero x_one x ≈ 1 (u < 0.04) Inverted Configuration FlackCalc->x_one x_mid 0 < x < 1 or u > 0.04 Racemic Twin / Poor Data FlackCalc->x_mid

Caption: Decision logic for absolute configuration assignment using the crystallographic Flack parameter.

Self-Validating Experimental Workflows

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every step includes a verification checkpoint to ensure causality and prevent the propagation of errors.

Protocol 1: Heavy-Atom Derivatization (Hydrazone Formation)

Causality: Converting the flexible, oily hydrazine into a rigid 4-bromobenzylidene hydrazone increases the molecular weight, reduces conformational degrees of freedom, and introduces the necessary heavy atom (Br) for anomalous dispersion[6].

  • Reaction Setup: Dissolve 1.0 eq of[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine in absolute ethanol. Add 1.05 eq of 4-bromobenzaldehyde and 0.1 eq of glacial acetic acid.

  • Catalysis Logic: The acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazine.

  • Execution: Stir at 60°C for 2 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). Do not proceed to crystallization until the ninhydrin-active hydrazine spot is completely consumed. This prevents unreacted starting material from acting as an impurity that disrupts crystal lattice formation.

  • Workup: Concentrate under reduced pressure, wash with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and evaporate to yield the crude hydrazone.

Protocol 2: Single-Crystal Growth and SCXRD Analysis

Causality: Evaporating solvents too quickly leads to kinetic trapping, resulting in twinned or amorphous powders. Vapor diffusion allows for a slow, thermodynamically controlled approach to supersaturation, yielding highly ordered single crystals.

  • Vapor Diffusion Setup: Dissolve 20 mg of the pure hydrazone in 0.5 mL of DCM (solvent) in a small inner vial. Place this inside a larger outer vial containing 3 mL of hexanes (anti-solvent). Cap the outer vial tightly.

  • Crystal Growth: Allow the system to sit undisturbed at room temperature for 3–7 days. The volatile DCM will slowly exchange with the hexanes, gradually lowering the solubility of the hydrazone.

  • Self-Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. Select a crystal that extinguishes light uniformly when rotated. A crystal that flashes multiple colors or extinguishes irregularly is twinned and will yield a compromised Flack parameter.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Copper (Cu K α ) or Molybdenum (Mo K α ) microfocus source. Collect highly redundant data, ensuring Friedel pairs are measured multiple times to maximize the anomalous signal-to-noise ratio.

  • Refinement: Refine the structure and calculate the Flack parameter. A successful validation requires R1​<5% and x=0.00±0.03 [5].

Protocol 3: Orthogonal Bulk Validation via Chiral HPLC

Causality: SCXRD proves the absolute configuration of the single crystal selected. However, crystallization is an inherently selective process; a minor enantiomeric impurity in the bulk might simply remain in the mother liquor. Chiral HPLC is mandatory to validate the bulk purity of the original sample[2].

  • Method Development: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or OD-H).

  • Self-Validation Checkpoint (System Suitability): Before injecting the pure sample, you must inject a racemic mixture (or a mixture of all four diastereomers) of the hydrazine. Adjust the mobile phase (e.g., 90:10 Hexane:Isopropanol with 0.1% diethylamine to suppress peak tailing) until baseline resolution ( Rs​>1.5 ) is achieved for all peaks.

  • Quantification: Inject the synthesized [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine. Integrate the area under the curve (AUC) to calculate the enantiomeric excess (% ee) and diastereomeric excess (% de).

Workflow Start [(2S,3S)-Hydrazine Derivative] Oily/Liquid State Split Orthogonal Validation Strategy Start->Split Deriv Derivatization (4-Bromobenzaldehyde) Split->Deriv Structural ID HPLC Chiral HPLC Analysis (Stationary Phase) Split->HPLC Bulk Purity Cryst Slow Crystallization (Vapor Diffusion) Deriv->Cryst SCXRD SCXRD Analysis (Anomalous Dispersion) Cryst->SCXRD Flack Flack Parameter (x ≈ 0) Absolute Configuration SCXRD->Flack Final Validated Stereochemical Profile (AC + Bulk Purity) Flack->Final Confirms (2S,3S) Quant Chromatogram Integration (% ee and % de) HPLC->Quant Quant->Final Confirms >99% ee

Caption: Orthogonal workflow combining SCXRD for absolute configuration and HPLC for bulk purity.

Conclusion

Validating the stereochemical purity of complex, flexible intermediates like[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine cannot be achieved through a single analytical lens. While techniques like VCD and NMR offer solution-state insights, they are heavily compromised by the conformational flexibility of the pentyl and ether groups.

By employing a rational derivatization strategy to introduce a heavy atom, we force the molecule into a rigid, crystalline state suitable for SCXRD. This yields an unambiguous Flack parameter, locking in the absolute configuration. When this crystallographic proof is orthogonally paired with the bulk quantification power of Chiral HPLC, the resulting stereochemical profile is analytically bulletproof, meeting the stringent regulatory requirements of modern drug development.

References

  • Howard Flack and the Flack Parameter Source: MDPI - Crystals URL:[Link]

  • X-ray Single-Crystal Diffraction Source: Encyclopedia.pub URL:[Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach Source: RSC Advances URL:[Link]

  • Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment Source: PMC / National Institutes of Health URL:[Link]

  • Development of a Practical Synthesis of a p38 MAP Kinase Inhibitor Source: ACS Publications - Organic Process Research & Development URL:[Link]

  • X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives Source: Advances in X-Ray Analysis (Cambridge Core) URL:[Link]

Sources

Validation

Mass spectrometry fragmentation patterns of[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine

Comparative Mass Spectrometry Fragmentation Guide:[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine and Structural Analogs Executive Summary In the landscape of pharmaceutical development, the precise structural characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Guide:[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine and Structural Analogs

Executive Summary

In the landscape of pharmaceutical development, the precise structural characterization of chiral intermediates is non-negotiable. [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine (CAS 183871-34-3), widely recognized as the Posaconazole Desformyl Impurity, is a critical building block in the synthesis of the broad-spectrum triazole antifungal, Posaconazole[1]. Because impurities in complex multi-step syntheses can compromise drug efficacy and safety, establishing a robust, mechanistically grounded mass spectrometry (MS) profile is essential for quality control.

This guide provides an in-depth comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine against its primary amine and des-benzyl analogs. By understanding the thermodynamic and kinetic drivers behind these cleavages, analytical scientists can design highly specific Multiple Reaction Monitoring (MRM) transitions for trace-level impurity quantification.

Mechanistic Causality in Fragmentation Pathways

To confidently annotate MS/MS spectra, one must understand the causality behind the fragmentation. The[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine molecule features two highly diagnostic functional groups: a benzyl ether at C2 and a hydrazine moiety at C3.

The Benzyl Ether Moiety: Tropylium Ion Formation

Upon electrospray ionization (ESI+), the molecule forms a stable protonated precursor at m/z 209.165. During CID, the benzyl ether undergoes rapid dissociative protonation. The C-O bond cleaves, driven by the formation of an ion-neutral complex[2]. The resulting benzyl cation (C6H5CH2+) rapidly rearranges into the seven-membered aromatic tropylium cation (C7H7+) at m/z 91.054 [3]. This transition is thermodynamically highly favored due to complete charge delocalization, making it the base peak in most collision energy regimes.

The Hydrazine Moiety: Neutral Loss Dynamics

Hydrazines protonate preferentially on the terminal nitrogen. The adjacent N-N bond is relatively weak. Following protonation, the molecule undergoes a characteristic neutral loss of ammonia (NH3, -17 Da) and hydrazine (N2H4, -32 Da)[4]. The loss of N2H4 (m/z 177.128) is highly specific to the hydrazine functional group and serves as a primary diagnostic filter to distinguish this intermediate from primary amine impurities[5].

MS_Fragmentation M Molecular Ion [M+H]+ m/z 209.16 F1 Loss of NH3 (-17 Da) m/z 192.14 M->F1 -NH3 F2 Loss of N2H4 (-32 Da) m/z 177.13 M->F2 -N2H4 F3 Tropylium Cation m/z 91.05 M->F3 C-O Cleavage F4 Alpha-Cleavage m/z 87.09 M->F4 C2-C3 Cleavage F5 Loss of Benzyl Alcohol m/z 101.11 M->F5 -PhCH2OH

Fig 1. ESI-MS/MS CID fragmentation pathways of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine.

Comparative Performance: Structural Analogs

To validate the specificity of the MS/MS method, we compare the fragmentation of the target compound against two highly probable synthetic alternatives:

  • Primary Amine Analog ([(2S,3S)-2-phenylmethoxypentan-3-yl]amine): Simulates a failed hydrazine functionalization.

  • Des-benzyl Analog ([(2S,3S)-2-hydroxypentan-3-yl]hydrazine): Simulates the loss or absence of the protecting benzyl group.

Quantitative Data Summary
Feature / FragmentTarget: Hydrazine DerivativeAlternative 1: Primary AmineAlternative 2: Des-benzyl AnalogDiagnostic Value
Formula C12H20N2OC12H19NOC5H14N2O-
Exact Mass [M+H]+ 209.1654194.1545119.1184Confirms intact molecular formula
Loss of NH3 (-17 Da) 192.1389 (Moderate)177.1279 (Strong)102.0918 (Moderate)Indicates terminal amine presence
Loss of N2H4 (-32 Da) 177.1280 (Strong)Not Observed87.0809 (Strong)Highly specific to hydrazine moiety
Tropylium Ion 91.0542 (Base Peak)91.0542 (Base Peak)Not ObservedConfirms benzyl ether presence
Alpha Cleavage 87.0917 & 135.080472.0808 & 135.080487.0917 & 45.0334Localizes functional groups on backbone

Analytical Insight: The presence of m/z 177.13 is the definitive marker distinguishing the target hydrazine from the primary amine analog. Conversely, the absence of m/z 91.05 immediately flags the des-benzyl impurity.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal controls and orthogonal checks to prevent false positives caused by in-source fragmentation or column carryover.

Step 1: Sample Preparation & System Suitability
  • Dilution: Prepare the analyte and comparative standards at 100 ng/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring consistent ionization in the ESI+ source and maximizing the [M+H]+ precursor yield.

  • Internal Control: Spike the samples with a stable-isotope labeled internal standard (SIL-IS), such as Posaconazole-d4 (10 ng/mL), to normalize matrix effects and ionization suppression.

  • Carryover Check: Inject a blank (diluent only) immediately prior to the sample sequence. The baseline must show <0.1% of the target analyte's Lower Limit of Quantification (LLOQ).

Step 2: Chromatographic Separation
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The hydrophobic benzyl group ensures strong retention on the C18 stationary phase. The gradient elution prevents the polar hydrazine moiety from causing peak tailing.

Step 3: Mass Spectrometry (ESI-Q-TOF or TQ-MS)
  • Source Parameters: Positive Electrospray Ionization (ESI+), Capillary Voltage at 3.5 kV, Desolvation Temperature at 350°C.

  • Collision-Induced Dissociation (CID): Use Argon as the collision gas.

  • Energy Ramping: Apply a Collision Energy (CE) ramp from 15 eV to 35 eV.

    • Causality: Low CE (15-20 eV) captures the kinetically favored neutral losses (NH3, N2H4), while high CE (25-35 eV) is required to drive the deeper backbone alpha-cleavages and maximize tropylium ion yield.

Workflow S1 Sample Prep (0.1% FA in ACN/H2O) S2 LC Separation (C18, Gradient) S1->S2 S3 ESI Source (Positive Mode) S2->S3 S4 Q-TOF MS/MS (CID 15-35 eV) S3->S4 S5 Data Analysis (Fragment Annotation) S4->S5

Fig 2. Self-validating LC-MS/MS experimental workflow for hydrazine impurity profiling.

References

  • Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers Journal of the American Society for Mass Spectrometry URL:[Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones Canadian Science Publishing URL:[Link]

  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Posaconazole Impurities and Related Compound Veeprho Pharmaceuticals URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine

As researchers dedicated to advancing pharmaceutical and chemical sciences, our work inherently involves handling novel and reactive compounds. The compound [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine, a substituted hy...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing pharmaceutical and chemical sciences, our work inherently involves handling novel and reactive compounds. The compound [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine, a substituted hydrazine derivative, requires meticulous handling and disposal due to the hazardous nature of its core functional group. This guide provides a comprehensive, step-by-step protocol for its safe management and disposal, grounded in established chemical safety principles. Our objective is to ensure that this compound is handled in a manner that protects laboratory personnel and the environment.

Core Principles: Understanding the Hazard

The primary hazard of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine stems from the hydrazine moiety (-NHNH₂) . Hydrazine and its derivatives are a well-documented class of reactive, toxic, and potentially carcinogenic compounds.[1][2][3][4] Exposure can cause severe irritation to the skin, eyes, and respiratory tract.[2][5] Chronic exposure to some hydrazines has been linked to cancer in animal studies.[2][5]

The fundamental principle for disposing of hydrazine-containing waste is chemical neutralization via oxidation . This process converts the reactive hydrazine group into less harmful substances, primarily nitrogen gas, water, and corresponding salts.[6][7] This guide details a laboratory-scale procedure for this neutralization, which must be performed before the waste is handed over for final disposal by a licensed service.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any procedure, a thorough risk assessment is mandatory. All handling, including weighing, transfers, and the entire disposal protocol, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]

The following table summarizes the minimum required PPE for handling [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine and its waste.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (Butyl rubber or nitrile recommended).[1][7]Prevents dermal absorption, which is a significant route of exposure for hydrazines.[4][5][8]
Eye & Face Protection Splash-proof chemical safety goggles and a full-face shield.[1]Protects against accidental splashes of the corrosive and toxic material.
Body Protection Flame-resistant lab coat and a chemical-resistant apron.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection All work must be done in a chemical fume hood.[1] For spills or emergencies outside a hood, a NIOSH-approved self-contained breathing apparatus (SCBA) is required.[6][7]Hydrazine vapors are toxic upon inhalation.[2] Standard cartridge respirators are not suitable.[6]

Step-by-Step Disposal Protocol: Chemical Neutralization

This protocol is designed for the treatment of small quantities (typically <5 g of active compound or <100 mL of dilute solution) of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine waste.

Causality of Protocol:

The chosen method uses a dilute solution of sodium hypochlorite (household bleach) as an oxidizing agent. The reaction between hydrazine and hypochlorite is well-established for effectively decomposing the hydrazine moiety into nitrogen gas and water, with sodium chloride as a benign byproduct.[7][9] Dilution is a critical first step to control the rate of reaction and dissipate the heat generated, as the oxidation can be highly exothermic.

Materials Required:
  • Waste containing [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine.

  • Standard household bleach (approx. 5% sodium hypochlorite solution).

  • Water for dilution.

  • A suitably large reaction vessel (e.g., a beaker or flask at least 5 times the volume of the final solution).

  • Stir bar and magnetic stir plate.

  • pH paper or pH meter.

  • Designated hazardous waste container, properly labeled.

Procedure:
  • Preparation (Inside a Fume Hood):

    • Don all required PPE.

    • Place the reaction vessel on a magnetic stir plate inside the chemical fume hood.

    • Ensure a spill kit is readily accessible.

  • Dilution:

    • Carefully transfer the hydrazine waste into the reaction vessel.

    • Slowly dilute the waste with a large volume of cold water. The goal is to reduce the concentration of the hydrazine compound to below 5%.[1][7] For every 10 mL of waste solution, add at least 100 mL of water. If treating a solid, dissolve it first in a suitable solvent and then proceed with aqueous dilution.

  • Neutralization:

    • Begin stirring the diluted waste solution.

    • Slowly, and in small portions, add the 5% sodium hypochlorite (bleach) solution to the stirring hydrazine solution. A significant excess of hypochlorite is required to ensure complete destruction. A general rule is to add at least two moles of hypochlorite for every mole of hydrazine.[7] Practically, this means adding approximately an equal volume of bleach solution to the diluted waste solution.[7]

    • Monitor the reaction closely. The reaction may produce gas (nitrogen) and heat. If the reaction becomes too vigorous (excessive bubbling or heat), immediately stop the addition of bleach until it subsides.

  • Verification of Destruction:

    • After the addition of bleach is complete, continue stirring the solution for at least 2 hours to ensure the reaction goes to completion.[7]

    • Test the solution for the presence of excess oxidant using potassium iodide-starch paper. A blue-black color indicates that excess hypochlorite is present, which implies that the hydrazine has been completely consumed.

  • Final pH Adjustment and Disposal:

    • Check the pH of the treated solution. If necessary, neutralize it to a pH between 6 and 9 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate).

    • Transfer the final, treated solution into a properly labeled hazardous waste container. Even after treatment, the solution may contain organic byproducts from the parent molecule and should be disposed of through a licensed hazardous waste management service.[1][2] Do not pour the treated solution down the drain. [2][10]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your lab supervisor and safety officer.

  • Secure the Area: If safe to do so, restrict access to the spill area. Ensure ventilation is adequate (fume hood sash should be kept low).

  • Don PPE: Wear the full PPE ensemble described in Section 2, including respiratory protection if the spill is outside a fume hood.

  • Contain and Absorb: For small liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3][11] Avoid using combustible materials like paper towels as a primary absorbent.[8]

  • Neutralize: Once absorbed, treat the material in-place by slowly adding a dilute (5%) solution of sodium hypochlorite.[7] Allow it to react for at least one hour.

  • Collect Waste: Carefully sweep or scoop the absorbed and neutralized material into a designated, sealable hazardous waste container.[3]

  • Decontaminate: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.[3]

  • Label and Dispose: Seal and label the waste container clearly. Arrange for disposal through your institution's hazardous waste program.

Workflow and Decision Making

The following diagram outlines the logical flow for the safe handling and disposal of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine.

G cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Disposal Pathway start Start: Receive or Synthesize [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine ppe Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe hood Work Exclusively in Certified Chemical Fume Hood ppe->hood experiment Perform Experiment hood->experiment waste_gen Generate Waste (Pure compound, solutions, contaminated items) experiment->waste_gen is_spill Spill Occurs? waste_gen->is_spill spill_protocol Execute Spill Management Protocol (Section 4) is_spill->spill_protocol Yes no_spill Routine Waste Disposal is_spill->no_spill No collect Collect Treated Liquid & Contaminated Solids in Labeled Hazardous Waste Container spill_protocol->collect neutralize Perform Chemical Neutralization Protocol (Section 3) on Liquid Waste no_spill->neutralize neutralize->collect final_disposal Transfer to Licensed Hazardous Waste Service collect->final_disposal

Caption: Decision workflow for handling and disposal.

References

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). Link

  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Benchchem. Link

  • Hydrazine (EHC 68, 1987). International Programme on Chemical Safety (INCHEM). Link

  • Material Safety Data Sheet: ISOLUTE Si-Tosyl Hydrazine. Biotage. Link

  • Hydrazine - Safety Data Sheet. MilliporeSigma. Link

  • Performance Chemicals Hydrazine. Arxada. Link

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Link

  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. Benchchem. Link

  • Phenylhydrazine - Safety Data Sheet. TCI Chemicals. Link

  • International Chemical Safety Cards (ICSC): Hydrazine. NIOSH. Link

  • Hydrazine hydrate - Safety Data Sheet. Thermo Fisher Scientific. Link

  • Phenylhydrazine - Safety Data Sheet. Thermo Fisher Scientific. Link

  • Organic Compound Turns Toxic Waste into Harmless Byproducts. NASA Spinoff. Link

  • NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Centers for Disease Control and Prevention (CDC). Link

  • Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. Office of Scientific and Technical Information (OSTI). Link

  • Hydrazine Monohydrate - Safety Data Sheet. FUJIFILM Wako Chemicals. Link

  • Hydrazine hydrate 55% - Safety Data Sheet. Apollo Scientific. Link

  • Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). Link

  • Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines. National Center for Biotechnology Information (NCBI). Link

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